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  • Product: 1-(3-Iodo-5-methylphenyl)ethanone
  • CAS: 52107-81-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-(3-Iodo-5-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 1-(3-Iodo-5-methylphenyl)ethanone, a valuable substituted acetophenone d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(3-Iodo-5-methylphenyl)ethanone, a valuable substituted acetophenone derivative with applications as a key intermediate in the development of novel pharmaceutical agents and other complex organic molecules. Two primary synthetic strategies are presented in detail: a direct approach via Friedel-Crafts acylation of 3-iodotoluene, and a multi-step pathway commencing with the reduction of 3-nitro-5-methylacetophenone followed by a Sandmeyer reaction. This document offers in-depth, step-by-step experimental protocols, mechanistic insights, and data presentation to enable the successful synthesis and purification of the target compound. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic process.

Introduction

1-(3-Iodo-5-methylphenyl)ethanone is an important building block in medicinal chemistry and materials science. The presence of the iodo, methyl, and acetyl groups on the phenyl ring offers multiple points for further functionalization, making it a versatile precursor for the synthesis of a wide range of more complex molecules. The strategic placement of the iodo substituent, in particular, allows for its participation in various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon and carbon-heteroatom bonds. This guide explores two robust synthetic routes to this compound, providing researchers with the necessary information to select the most suitable method based on available starting materials, equipment, and desired scale.

Synthetic Pathways

Two principal synthetic routes to 1-(3-Iodo-5-methylphenyl)ethanone are detailed below. Each pathway is presented with a thorough discussion of the underlying chemical principles and detailed experimental procedures.

Route 1: Friedel-Crafts Acylation of 3-Iodotoluene

This approach involves the direct acylation of commercially available 3-iodotoluene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Scheme:

Mechanistic Considerations and Regioselectivity:

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1] The regiochemical outcome of the reaction on 3-iodotoluene is governed by the directing effects of the existing substituents: the methyl group and the iodine atom.

  • Methyl Group (-CH₃): An activating, ortho, para-directing group due to its electron-donating inductive effect and hyperconjugation.[2]

  • Iodo Group (-I): A deactivating, ortho, para-directing group. The deactivation arises from its electron-withdrawing inductive effect, while the ortho, para-directing influence is due to the electron-donating resonance effect of its lone pairs.[3]

In 3-iodotoluene, the positions ortho and para to the methyl group are 2, 4, and 6. The positions ortho and para to the iodo group are 2 and 4. Therefore, the incoming electrophile (the acylium ion, CH₃CO⁺) will be directed primarily to positions 2, 4, and 6. Position 2 is sterically hindered by the adjacent methyl and iodo groups. Acylation at position 4 is electronically favored by both substituents. Acylation at position 6 is directed by the methyl group but is meta to the iodo group. Consequently, the major product is expected to be 1-(4-iodo-2-methylphenyl)ethanone, with the desired 1-(3-iodo-5-methylphenyl)ethanone being a minor product. This lack of regioselectivity can make this route less desirable if a pure product is required without challenging purification steps.

Experimental Protocol:

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
3-IodotolueneC₇H₇I218.0310.9 g (0.05 mol)
Acetyl ChlorideC₂H₃ClO78.504.3 g (0.055 mol)
Aluminum Chloride (anhydrous)AlCl₃133.348.0 g (0.06 mol)
Dichloromethane (anhydrous)CH₂Cl₂84.93100 mL
Hydrochloric Acid (conc.)HCl36.46As needed
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01As needed
Anhydrous Magnesium SulfateMgSO₄120.37As needed
HexaneC₆H₁₄86.18For recrystallization
Ethyl AcetateC₄H₈O₂88.11For recrystallization

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (8.0 g) and anhydrous dichloromethane (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (4.3 g) dropwise from the dropping funnel to the stirred suspension.

  • After the addition is complete, add a solution of 3-iodotoluene (10.9 g) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL) with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product will be a mixture of isomers. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 1-(3-iodo-5-methylphenyl)ethanone.

DOT Diagram of Friedel-Crafts Acylation Workflow:

Friedel_Crafts_Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification AlCl3 Anhydrous AlCl₃ in CH₂Cl₂ ReactionVessel Reaction at 0°C to RT AlCl3->ReactionVessel AcCl Acetyl Chloride AcCl->ReactionVessel 1. Add dropwise Iodotoluene 3-Iodotoluene in CH₂Cl₂ Iodotoluene->ReactionVessel 2. Add dropwise Quench Quench with Ice/HCl ReactionVessel->Quench Extraction Extraction with CH₂Cl₂ Quench->Extraction Wash Wash (H₂O, NaHCO₃, Brine) Extraction->Wash Dry Dry over MgSO₄ Wash->Dry Evaporation Rotary Evaporation Dry->Evaporation Purification Column Chromatography Evaporation->Purification Product 1-(3-Iodo-5-methylphenyl)ethanone Purification->Product

Caption: Workflow for the synthesis of 1-(3-Iodo-5-methylphenyl)ethanone via Friedel-Crafts acylation.

Route 2: Multi-step Synthesis from 3-Amino-5-methylacetophenone

This pathway offers better regiocontrol and involves three main steps:

  • Nitration of 3-methylacetophenone to 3-methyl-5-nitroacetophenone.

  • Reduction of the nitro group to an amino group to yield 3-amino-5-methylacetophenone.

  • Diazotization of the amino group followed by a Sandmeyer reaction with potassium iodide to introduce the iodo substituent.

Overall Reaction Scheme:

Step 1: Nitration of 3-Methylacetophenone

The acetyl group is a meta-director and a deactivating group. The methyl group is an ortho, para-director and an activating group. The nitration will predominantly occur at the position that is meta to the acetyl group and ortho/para to the methyl group. This leads to the desired 3-methyl-5-nitroacetophenone.

Experimental Protocol (Step 1):

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
3-MethylacetophenoneC₉H₁₀O134.1813.4 g (0.1 mol)
Concentrated Sulfuric Acid (98%)H₂SO₄98.0850 mL
Fuming Nitric AcidHNO₃63.017.0 mL (0.11 mol)
IceH₂O18.02As needed
EthanolC₂H₅OH46.07For recrystallization

Procedure:

  • In a 250 mL flask, cool concentrated sulfuric acid (50 mL) to 0 °C in an ice-salt bath.

  • Slowly add 3-methylacetophenone (13.4 g) to the cold sulfuric acid with stirring.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid (7.0 mL) to cold concentrated sulfuric acid (10 mL).

  • Add the nitrating mixture dropwise to the solution of 3-methylacetophenone, keeping the temperature below 5 °C.

  • After the addition, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for another 2 hours.

  • Pour the reaction mixture onto crushed ice (300 g) with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to afford 3-methyl-5-nitroacetophenone.

Step 2: Reduction of 3-Methyl-5-nitroacetophenone

The nitro group is reduced to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Experimental Protocol (Step 2):

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
3-Methyl-5-nitroacetophenoneC₉H₉NO₃179.1717.9 g (0.1 mol)
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.6556.4 g (0.25 mol)
Concentrated Hydrochloric AcidHCl36.46100 mL
Sodium Hydroxide (50% aq.)NaOH40.00As needed
Ethyl AcetateC₄H₈O₂88.11For extraction

Procedure:

  • In a 500 mL round-bottom flask, dissolve 3-methyl-5-nitroacetophenone (17.9 g) in ethanol (150 mL).

  • Add a solution of tin(II) chloride dihydrate (56.4 g) in concentrated hydrochloric acid (100 mL) to the flask.

  • Heat the mixture at reflux for 3 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a 50% aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 10).

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-5-methylacetophenone.

Step 3: Sandmeyer Reaction of 3-Amino-5-methylacetophenone

The amino group is converted to a diazonium salt, which is then displaced by iodide.[4]

Experimental Protocol (Step 3):

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
3-Amino-5-methylacetophenoneC₉H₁₁NO149.1914.9 g (0.1 mol)
Concentrated Sulfuric AcidH₂SO₄98.0820 mL
Sodium NitriteNaNO₂69.007.6 g (0.11 mol)
Potassium IodideKI166.0024.9 g (0.15 mol)
Sodium Thiosulfate (10% aq.)Na₂S₂O₃158.11As needed
Diethyl Ether(C₂H₅)₂O74.12For extraction

Procedure:

  • In a 500 mL beaker, dissolve 3-amino-5-methylacetophenone (14.9 g) in a mixture of water (100 mL) and concentrated sulfuric acid (20 mL). Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a cold aqueous solution of sodium nitrite (7.6 g in 20 mL of water) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.

  • In a separate beaker, dissolve potassium iodide (24.9 g) in water (50 mL).

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas will evolve.

  • Allow the mixture to warm to room temperature and then heat gently on a water bath at 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and extract with diethyl ether (3 x 100 mL).

  • Combine the ether extracts and wash with 10% aqueous sodium thiosulfate solution to remove any residual iodine, then with water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure 1-(3-iodo-5-methylphenyl)ethanone.

DOT Diagram of Multi-step Synthesis Workflow:

Multi_Step_Synthesis cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Sandmeyer Reaction Start1 3-Methylacetophenone Nitration Nitration (HNO₃, H₂SO₄) Start1->Nitration Intermediate1 3-Methyl-5-nitroacetophenone Nitration->Intermediate1 Reduction Reduction (SnCl₂, HCl) Intermediate1->Reduction Intermediate2 3-Amino-5-methylacetophenone Reduction->Intermediate2 Diazotization Diazotization (NaNO₂, H₂SO₄) Intermediate2->Diazotization Sandmeyer Sandmeyer Reaction (KI) Diazotization->Sandmeyer FinalProduct 1-(3-Iodo-5-methylphenyl)ethanone Sandmeyer->FinalProduct

Caption: Workflow for the multi-step synthesis of 1-(3-Iodo-5-methylphenyl)ethanone.

Purification and Characterization

Purification:

The final product, 1-(3-Iodo-5-methylphenyl)ethanone, can be purified by the following methods:

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system such as hexane/ethyl acetate or ethanol/water can be effective.

  • Column Chromatography: For mixtures of isomers or to remove colored impurities, column chromatography on silica gel is the preferred method. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically used.

  • Vacuum Distillation: If the product is a high-boiling liquid, vacuum distillation can be employed for purification.

Characterization:

The identity and purity of the synthesized 1-(3-Iodo-5-methylphenyl)ethanone should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure and isomeric purity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the ketone.

  • Melting Point (if solid) or Boiling Point (if liquid): As an indicator of purity.

Expected Spectroscopic Data:

PropertyExpected Value/Features
Molecular Formula C₉H₉IO
Molecular Weight 260.07 g/mol
¹H NMR Aromatic protons as singlets or doublets in the range of 7.0-8.0 ppm. A singlet for the methyl group protons around 2.4 ppm. A singlet for the acetyl protons around 2.6 ppm.
¹³C NMR Carbonyl carbon signal around 197 ppm. Aromatic carbon signals in the range of 125-145 ppm. Methyl carbon signal around 21 ppm. Acetyl methyl carbon signal around 26 ppm.
IR (cm⁻¹) Strong C=O stretch around 1680-1700 cm⁻¹. Aromatic C-H stretches around 3000-3100 cm⁻¹. Aliphatic C-H stretches around 2850-2960 cm⁻¹.
Mass Spectrum (m/z) Molecular ion peak at [M]⁺ = 260. Fragment ion peak at [M-CH₃]⁺ = 245. Fragment ion peak at [M-COCH₃]⁺ = 217.

Safety Considerations

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Aluminum Chloride: Corrosive and reacts violently with water. Handle in a dry environment.

    • Acetyl Chloride: Corrosive, lachrymatory, and reacts with moisture.

    • Concentrated Acids (H₂SO₄, HNO₃, HCl): Highly corrosive and strong oxidizing agents. Handle with extreme care.

    • 3-Iodotoluene: Harmful if swallowed or in contact with skin.

    • Sodium Nitrite: Oxidizing agent and toxic.

    • Dichloromethane and Diethyl Ether: Volatile and flammable organic solvents.

Conclusion

This technical guide has detailed two viable synthetic routes for the preparation of 1-(3-Iodo-5-methylphenyl)ethanone. The Friedel-Crafts acylation of 3-iodotoluene offers a direct but potentially non-regioselective approach. In contrast, the multi-step synthesis starting from 3-methylacetophenone provides a more controlled and likely higher-yielding pathway to the desired isomer. The choice of synthetic route will depend on the specific requirements of the researcher, including the availability of starting materials, the desired purity of the final product, and the scale of the synthesis. The detailed protocols and mechanistic discussions provided herein are intended to serve as a valuable resource for scientists engaged in the synthesis of this important chemical intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols for the Laboratory Preparation of Substituted Acetophenones. BenchChem.
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  • Aakash Institute. (n.d.).
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  • University of Wisconsin-Madison. (n.d.).
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal.
  • BenchChem. (2025). Application Notes and Protocols for the Diazotization of Aniline in Sandmeyer Reactions. BenchChem.
  • Wikipedia. (2020, September 24). Sandmeyer reaction.
  • PubChem. (n.d.). Ethanone, 1-(3-iodophenyl)-.
  • Wikipedia. (n.d.).
  • ChemicalBook. (2023, May 4). 3-AMINO-2-HYDROXY-5-METHYL ACETOPHENONE.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • ResearchGate. (n.d.). Enantioselective microbial reduction of substituted acetophenone.
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  • Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154-2163.
  • Titinchi, S. J. J., Kamounah, F. S., Abbo, H. S., & Hammerich, O. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the. Chemistry Central Journal, 6(1), 52.
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  • BenchChem. (n.d.). A Technical Guide to 1-(3-Iodo-4-methylphenyl)ethanone for Researchers and Drug Development Professionals.
  • MDPI. (2022, January 5). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
  • ResearchGate. (n.d.). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
  • Wordpress. (2026, March 5). I2 and Electrophilic I+ reagents.
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  • PubChem. (n.d.). 1-(3-Hydroxy-5-methylphenyl)ethanone.
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Exploratory

Analytical and Structural Characterization of 1-(3-Iodo-5-methylphenyl)ethanone: Molecular Weight Determination and Synthetic Utility

Executive Summary As drug development increasingly relies on highly functionalized halogenated building blocks, 1-(3-Iodo-5-methylphenyl)ethanone (C₉H₉IO) has emerged as a critical intermediate. This compound features a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on highly functionalized halogenated building blocks, 1-(3-Iodo-5-methylphenyl)ethanone (C₉H₉IO) has emerged as a critical intermediate. This compound features a highly reactive acetophenone core flanked by an electrophilic iodine atom and an electron-donating methyl group. This unique stereoelectronic profile makes it an ideal precursor for the synthesis of bioactive chalcones and complex heterocycles, such as thiazines, which exhibit potent antifungal, antibacterial, and antitumor properties[1].

This technical guide provides an authoritative framework for determining the precise molecular weight of 1-(3-Iodo-5-methylphenyl)ethanone, detailing the causality behind high-resolution mass spectrometry (HRMS) workflows, and outlining field-proven, self-validating protocols for its application in organic synthesis.

Structural Profiling and Theoretical Molecular Weight

Before initiating any analytical workflow, establishing the theoretical mass parameters is mandatory. The molecular weight of 1-(3-Iodo-5-methylphenyl)ethanone is governed by the heavy atomic mass of iodine. Unlike chlorine or bromine, which present distinct M+2 isotopic signatures due to their naturally occurring isotopes, iodine is monoisotopic (¹²⁷I is 100% abundant). This fundamentally alters the mass spectrometric interpretation, as the intact molecule will not display a heavy halogen isotopic doublet.

Quantitative Mass Parameters

Table 1: Physicochemical and Exact Mass Parameters

PropertyValueScientific Significance
Chemical Formula C₉H₉IODefines the elemental boundary for synthesis.
Average Molecular Weight 260.074 g/mol Used for macroscopic stoichiometric calculations.
Monoisotopic Exact Mass 259.970 DaThe true mass of the molecule containing the most abundant isotopes.
[M+H]⁺ Exact Mass 260.978 m/zThe target precursor ion in positive Electrospray Ionization (ESI+).

Table 2: Elemental Composition and Mass Contribution

ElementAtom CountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )Mass Fraction (%)
Carbon (C) 912.011108.09941.56%
Hydrogen (H) 91.0089.0723.49%
Iodine (I) 1126.904126.90448.80%
Oxygen (O) 115.99915.9996.15%
Total 20 -260.074 100.00%

High-Resolution Mass Spectrometry (HRMS) Verification Workflow

To empirically verify the molecular weight, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard. The following protocol is designed not just to yield a spectrum, but to ensure the physical integrity of the analyte during ionization.

LCHRMS A Sample Prep (C9H9IO) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization ([M+H]+ Generation) B->C D Q-TOF Mass Analyzer (High Resolution) C->D E Data Processing (m/z 260.9776) D->E

Caption: LC-HRMS workflow for the molecular weight verification of 1-(3-Iodo-5-methylphenyl)ethanone.

Protocol 1: LC-HRMS Molecular Weight Determination
  • Step 1: Sample Preparation Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source. The ketone's carbonyl oxygen readily accepts this proton, ensuring highly efficient [M+H]⁺ formation in the ESI source.

  • Step 2: Chromatographic Separation Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The molecule is highly hydrophobic due to the iodo and methyl groups on the benzene ring. A C18 stationary phase combined with a high organic modifier gradient is required to overcome these hydrophobic interactions and elute the compound sharply.

  • Step 3: Ionization (ESI+) Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

    • Causality: These parameters optimize the rapid desolvation of the LC effluent droplets to release gas-phase ions. The temperature is kept strictly at 350°C to prevent the thermal degradation of the relatively weak C-I bond prior to mass analysis.

  • Step 4: Mass Analysis Scan m/z 100–500 using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

Self-Validating Checkpoint: The protocol is validated if the Extracted Ion Chromatogram (EIC) shows a single, sharp chromatographic peak corresponding to exactly m/z 260.9776 (± 5 ppm) . Furthermore, the complete absence of an M+2 isotope peak of equal or one-third intensity confirms the halogen is definitively monoisotopic Iodine, ruling out Bromine or Chlorine contamination.

Mass Fragmentation Causality

Understanding the molecular weight also requires understanding how the molecule breaks apart under Collision-Induced Dissociation (CID). The carbon-iodine (C-I) bond is exceptionally weak (~240 kJ/mol) compared to C-C or C-H bonds, making it the primary site of cleavage.

Fragmentation M [M+H]+ Precursor m/z 260.9776 F1 Loss of Methyl (-CH3) m/z 245.9542 M->F1 CID (20 eV) F2 Loss of Acetyl (-CH3CO) m/z 217.9592 M->F2 CID (20 eV) F3 Loss of Iodine (-I) m/z 134.0732 M->F3 CID (20 eV)

Caption: Collision-induced dissociation (CID) fragmentation pathways of the protonated molecular ion.

Synthetic Utility in Drug Development

1-(3-Iodo-5-methylphenyl)ethanone and its closely related hydroxylated analogs (such as 2-hydroxy-3-iodo-5-methylacetophenone) are foundational building blocks in medicinal chemistry. They are extensively utilized in the Claisen-Schmidt condensation to yield polyhydroxy chalcones. These chalcones are subsequently cyclized to form 1,3-thiazine derivatives, which are highly valued for their antifungal properties (e.g., inhibiting Magnaporthe grisea mycelium growth) and broad-spectrum antibacterial activity[1].

Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis
  • Step 1: Reactant Preparation Dissolve 0.01 mole of the acetophenone derivative in 20 mL of absolute ethanol.

    • Causality: Ethanol acts as a protic solvent that stabilizes the transition states during the condensation reaction without participating in side reactions.

  • Step 2: Aldehyde Addition Add 0.01 mole of the target aromatic aldehyde (e.g., benzaldehyde or a substituted derivative) to the stirring solution.

  • Step 3: Base Catalysis Add 15 mL of a 25–40% aqueous sodium hydroxide (NaOH) solution dropwise while maintaining stirring at room temperature.

    • Causality: The strong base (NaOH) deprotonates the alpha-carbon of the acetophenone's methyl group. This generates a highly reactive enolate nucleophile, which is the absolute prerequisite for attacking the electrophilic carbonyl carbon of the aldehyde.

  • Step 4: Incubation and Precipitation Stir for 5 minutes, then incubate the mixture at 55-60°C for 14-16 hours. Pour the mixture over crushed ice and neutralize with dilute HCl to precipitate the chalcone.

Self-Validating Checkpoint: The synthesis is validated via Thin Layer Chromatography (TLC) using an 8:2 Hexane:Ethyl Acetate mobile phase. The complete disappearance of the starting material spot (acetophenone) and the appearance of a new, highly UV-active spot with a lower Rf value (due to the increased polarity and extended conjugation of the chalcone) confirms successful C-C bond formation. Final validation is achieved by injecting the precipitate into the LC-HRMS workflow (Protocol 1) to confirm the new molecular weight (Precursor MW + Aldehyde MW - 18.01 Da for the loss of H₂O).

References

  • Dighade et al. "Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance." National Center for Biotechnology Information (PMC).
  • "Synthesis of some novel bioactive polyhydroxy chalcones." World Journal of Pharmaceutical Research.

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Foundational

A Technical Guide to the Structure Elucidation of 1-(3-Iodo-5-methylphenyl)ethanone

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Foreword: The Imperative of Structural Certainty In the landscape of chemical synthesis and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Foreword: The Imperative of Structural Certainty

In the landscape of chemical synthesis and drug development, the molecular structure is the foundational blueprint from which all properties—reactivity, efficacy, toxicity, and metabolism—are derived. The compound 1-(3-iodo-5-methylphenyl)ethanone represents a key synthetic intermediate, a versatile building block for more complex molecular architectures. Its utility is, however, entirely predicated on the unambiguous confirmation of its structure. An error in the assignment of its substitution pattern or functional groups can lead to the invalidation of entire research programs.

This guide provides an in-depth, technically-grounded walkthrough of the modern analytical workflow used to elucidate and confirm the structure of 1-(3-iodo-5-methylphenyl)ethanone. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, demonstrating how a multi-technique, synergistic approach creates a self-validating system for structural confirmation, embodying the principles of expertise, authoritativeness, and trustworthiness.

The Analytical Keystone: An Integrated Spectroscopic Approach

No single analytical technique can provide a complete picture of a molecule's structure. Instead, we rely on the convergence of data from multiple, orthogonal methods. Each technique interrogates the molecule from a different perspective, and only when all data points align can a structure be assigned with high confidence. Our core strategy integrates Mass Spectrometry (MS) for molecular formula determination, Infrared (IR) Spectroscopy for functional group identification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for mapping the precise atomic connectivity.

G cluster_workflow Structure Elucidation Workflow Hypothesis Proposed Structure: 1-(3-Iodo-5-methylphenyl)ethanone MS Mass Spectrometry (MS) Provides Molecular Weight & Formula Hypothesis->MS IR Infrared (IR) Spectroscopy Identifies Functional Groups Hypothesis->IR NMR NMR Spectroscopy (1H & 13C) Maps Atomic Connectivity Hypothesis->NMR Confirmation Final Structure Confirmation MS->Confirmation IR->Confirmation NMR->Confirmation

Figure 1: An overview of the integrated spectroscopic workflow.

Part 1: Mass Spectrometry – Defining the Molecular Formula

Core Objective: To determine the exact molecular weight and, by extension, the elemental composition of the analyte.

Expert Rationale: High-Resolution Mass Spectrometry (HRMS) is the definitive first step. It provides the most fundamental piece of information: the molecular formula. This data constrains all subsequent spectral interpretations. Without an accurate molecular formula, any proposed structure is mere speculation. We choose a soft ionization technique like Electrospray Ionization (ESI) to maximize the abundance of the molecular ion and minimize premature fragmentation, which could complicate the initial analysis.

Experimental Protocol: ESI-TOF High-Resolution Mass Spectrometry
  • Sample Preparation: A 1 mg/mL stock solution of the compound is prepared in HPLC-grade methanol. This is further diluted to ~10 µg/mL in a 50:50 methanol:water solution containing 0.1% formic acid to promote protonation.

  • Instrumentation: A Time-of-Flight (TOF) mass spectrometer equipped with an ESI source is used.

  • Ionization: The sample is infused directly at a flow rate of 5 µL/min. The ESI source is operated in positive ion mode.

  • Mass Analysis: Data is acquired over a mass range of m/z 50-500. The instrument is calibrated immediately prior to the run using a known standard to ensure high mass accuracy (<5 ppm).

  • Data Processing: The resulting spectrum is analyzed for the monoisotopic mass of the protonated molecular ion, [M+H]⁺.

Data Interpretation and Validation

The proposed structure, 1-(3-iodo-5-methylphenyl)ethanone, has a molecular formula of C₉H₉IO.

PropertyValue
Molecular FormulaC₉H₉IO
Exact Mass (Neutral)259.9698
Expected [M+H]⁺ 260.9771

Table 1: Theoretical Mass Data for 1-(3-Iodo-5-methylphenyl)ethanone.

The HRMS spectrum is expected to show a base peak at m/z 260.9771 ± 0.0013 (for 5 ppm mass accuracy). A critical point of validation is the isotopic pattern. Iodine is monoisotopic (¹²⁷I), while chlorine and bromine have significant M+2 isotopes.[1][2] Therefore, the absence of a significant M+2 peak corroborates the presence of iodine over other halogens.

Common fragmentation pathways for acetophenones involve alpha-cleavage.[3][4] This would result in the loss of the acetyl group or the methyl from the acetyl group. Key expected fragment ions would include:

  • [M-CH₃]⁺ (m/z 245.9615): Loss of a methyl radical from the acetyl group.

  • [CH₃CO]⁺ (m/z 43.0184): The acetyl cation.

Part 2: Infrared Spectroscopy – Probing the Chemical Bonds

Core Objective: To identify the functional groups present in the molecule.

Expert Rationale: IR spectroscopy provides a rapid and non-destructive confirmation of key chemical bonds. For this specific molecule, our primary targets are the carbonyl (C=O) bond of the ketone and the various bonds associated with the substituted aromatic ring. The frequency of the C=O stretch is particularly diagnostic; its position is sensitive to conjugation, which is a key feature of our proposed structure.[5][6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: A small spatula tip of the solid compound is placed directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty crystal is first acquired. The sample spectrum is then collected over a range of 4000-400 cm⁻¹, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Spectral Interpretation

The IR spectrum provides a molecular "fingerprint." We focus on the diagnostic regions to confirm the presence of our expected functional groups.

Absorption Range (cm⁻¹)Bond VibrationInterpretation
~3050-3100 Aromatic C-H StretchIndicates the presence of C-H bonds directly on the benzene ring.
~2850-2960 Aliphatic C-H StretchConfirms the C-H bonds of the two methyl groups (the aromatic -CH₃ and the acetyl -CH₃).
~1690 C=O Stretch (Ketone) This is a critical peak. A strong, sharp absorption here is highly characteristic of a ketone conjugated to an aromatic ring.[8][9][10] An unconjugated ketone would absorb at a higher frequency (~1715 cm⁻¹).[11][12]
~1450-1600 Aromatic C=C StretchA series of absorptions, often sharp, confirming the benzene ring skeleton.
Below 800 Aromatic C-H Out-of-Plane BendThe pattern of these bands can sometimes give clues about the substitution pattern on the aromatic ring.

Table 2: Key Diagnostic IR Absorption Frequencies for 1-(3-Iodo-5-methylphenyl)ethanone.

Part 3: NMR Spectroscopy – Assembling the Structural Puzzle

Core Objective: To determine the carbon-hydrogen framework and the precise connectivity of all atoms.

Expert Rationale: NMR is the most powerful technique for de novo structure elucidation. ¹H NMR tells us about the chemical environment and neighboring relationships of all protons, while ¹³C NMR identifies every unique carbon atom in the molecule. For this specific compound, the chemical shifts and, crucially, the coupling patterns (or lack thereof) of the aromatic protons will be the definitive proof of the 1,3,5-substitution pattern.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 10-15 mg of the compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal reference (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of at least 2 seconds, and acquisition of 16-32 transients to ensure good signal-to-noise.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is run to produce a spectrum with singlets for each carbon. A sufficient number of scans (~1024 or more) and a longer relaxation delay are required due to the lower natural abundance of ¹³C and its longer relaxation times.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The spectra are calibrated to TMS or the residual solvent peak.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides three key pieces of information: chemical shift (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8 - 8.2 Singlet (or narrow multiplet)2HAromatic H (positions 2, 6)These protons are ortho to the electron-withdrawing acetyl group and will be the most deshielded. Due to the 1,3,5-substitution, they only have a weak ⁴J meta-coupling to the proton at position 4, likely appearing as a single peak.
~7.6 Singlet (or narrow multiplet)1HAromatic H (position 4)This proton is situated between the two meta-substituents (Iodo and Methyl). It will also likely appear as a singlet or very narrow triplet due to small meta-couplings.
~2.6 Singlet3HAcetyl -CH₃The protons of the methyl group adjacent to the carbonyl are deshielded and appear as a sharp singlet as there are no adjacent protons to couple with. This is a classic signature for a methyl ketone.[8]
~2.4 Singlet3HAromatic -CH₃The protons of the methyl group attached directly to the aromatic ring. They appear as a singlet and are in a typical chemical shift region for such groups.

Table 3: Predicted ¹H NMR Data for 1-(3-Iodo-5-methylphenyl)ethanone in CDCl₃.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.

Predicted Shift (δ, ppm)AssignmentRationale
~197 C =O (Ketone)The carbonyl carbon is highly deshielded and appears in a characteristic downfield region, confirming the ketone functional group.[12][13] Aromatic ketone carbonyls are typically found between 190-200 ppm.[8]
~142 Aromatic C -CH₃Quaternary carbon attached to the methyl group.
~139 Aromatic C -C=OQuaternary carbon attached to the acetyl group.
~135-140 Aromatic C -HThe deshielded aromatic carbons attached to protons.
~95 Aromatic C-I The carbon directly bonded to iodine. This is a key signature. The "heavy atom effect" causes significant shielding, shifting this carbon's resonance substantially upfield compared to other substituted aromatic carbons.
~26.5 Acetyl -C H₃The carbon of the acetyl methyl group.
~21.0 Aromatic -C H₃The carbon of the aromatic methyl group.

Table 4: Predicted ¹³C NMR Data for 1-(3-Iodo-5-methylphenyl)ethanone in CDCl₃.

Synthesis and Conclusion: A Self-Validating Structural Proof

G cluster_integration Data Integration & Final Confirmation MS_Data MS Data HRMS confirms formula C₉H₉IO Final_Structure Confirmed Structure 1-(3-Iodo-5-methylphenyl)ethanone MS_Data->Final_Structure Provides Formula IR_Data IR Data Strong C=O stretch at ~1690 cm⁻¹ confirms conjugated ketone IR_Data->Final_Structure Confirms FGs NMR_Data NMR Data ¹H shows 3 aromatic protons with meta-coupling ¹³C shows C-I at ~95 ppm and C=O at ~197 ppm NMR_Data->Final_Structure Defines Connectivity

Figure 2: Logical convergence of data from orthogonal techniques to confirm the final structure.

The mass spectrum defines the elemental parts list (C₉H₉IO). The IR spectrum confirms the presence of the key building blocks: a conjugated ketone and a substituted aromatic ring. Finally, the NMR spectra assemble these pieces into a single, unique arrangement, with the aromatic proton pattern and the upfield C-I signal definitively establishing the 1,3,5-substitution pattern. This rigorous, multi-faceted approach ensures that the structure of 1-(3-iodo-5-methylphenyl)ethanone is not just proposed, but proven to the highest standard of scientific integrity.

References

  • Tanaka, J., Nagakura, S., & Kobayashi, M. (1956). Ultraviolet and Infrared Absorption Spectra of Substituted Acetophenones and Benzoic Acids. The Journal of Chemical Physics. [Link]

  • StudyRaid. (2025). Understand mass Spectrometry Fragmentation of Acetophenone. StudyRaid. [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

  • Jones, R. N., & Sandorfy, C. (1956). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. [Link]

  • Lozovoy, V. V., et al. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. MSU Chemistry. [Link]

  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]

  • LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Oregon State University. (2020). Ketone Spectroscopy. CH 336. [Link]

  • LibreTexts Chemistry. (2020). 18.2: Spectroscopy of Ketones and Aldehydes. [Link]

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Exploratory

Spectroscopic Data of 1-(3-Iodo-5-methylphenyl)ethanone: A Predictive and Methodological Guide

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-(3-Iodo-5-methylphenyl)ethanone, a compound of interest for researchers, scientists, and professionals in drug development....

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-(3-Iodo-5-methylphenyl)ethanone, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational principles of spectroscopic analysis and comparative data from structurally analogous compounds to offer a robust predictive overview. Furthermore, it outlines the standard methodologies for acquiring and interpreting such data, ensuring scientific integrity and practical applicability.

Introduction: The Structural Significance of 1-(3-Iodo-5-methylphenyl)ethanone

1-(3-Iodo-5-methylphenyl)ethanone is a halogenated aromatic ketone. The presence of an acetyl group, a methyl group, and an iodine atom on the phenyl ring offers multiple sites for synthetic modification, making it a potentially valuable building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its electronic and structural properties. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The predicted chemical shifts (δ) for the protons of 1-(3-Iodo-5-methylphenyl)ethanone are based on the additive effects of the iodo, methyl, and acetyl substituents on the aromatic ring.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Prediction
-C(O)CH₃ (Acetyl)~2.59Singlet-3HThe acetyl protons are deshielded by the adjacent carbonyl group. This value is consistent with typical acetophenone derivatives.
-CH₃ (Aryl)~2.40Singlet-3HThe methyl group attached to the aromatic ring is expected to have a chemical shift in this region.
H-6~7.95Singlet (or narrow triplet)~1.51HThis proton is ortho to the electron-withdrawing acetyl group and meta to the iodo and methyl groups, leading to a downfield shift.
H-2~7.88Singlet (or narrow triplet)~1.51HThis proton is ortho to both the iodo and acetyl groups, resulting in significant deshielding.
H-4~7.65Singlet (or narrow triplet)~1.51HThis proton is situated between the iodo and methyl groups, with its chemical shift influenced by both.

Causality of Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for many organic compounds due to its excellent solubilizing properties and relatively simple solvent signal. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-Iodo-5-methylphenyl)ethanone in 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for 1-(3-Iodo-5-methylphenyl)ethanone are influenced by the electronegativity and resonance effects of the substituents.

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
-C(O)CH₃ (Carbonyl)~197.5The carbonyl carbon of an aromatic ketone typically appears in this downfield region.[1][2]
C-1 (C-COCH₃)~139.0The carbon attached to the acetyl group is deshielded.
C-5 (C-CH₃)~140.0The carbon bearing the methyl group is also significantly downfield.
C-3 (C-I)~94.0The carbon directly bonded to the heavy iodine atom experiences a significant upfield shift due to the heavy atom effect.
C-6~135.0Aromatic CH carbon ortho to the acetyl group.
C-2~138.0Aromatic CH carbon ortho to both the acetyl and iodo groups.
C-4~129.0Aromatic CH carbon between the iodo and methyl groups.
-C(O)CH₃ (Methyl)~26.7The methyl carbon of the acetyl group.
-CH₃ (Aryl)~21.2The aryl methyl carbon.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

    • Utilize the same lock and shim settings as for the ¹H experiment.

  • Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Typical parameters include a spectral width of ~220-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening factor.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the CDCl₃ triplet at ~77.16 ppm.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for 1-(3-Iodo-5-methylphenyl)ethanone are based on characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale for Prediction
~3080-3050Weak to MediumAromatic C-H stretchCharacteristic of C-H bonds on a benzene ring.
~2960-2850Weak to MediumAliphatic C-H stretchArising from the methyl groups.
~1685StrongC=O stretch (Aryl ketone)The carbonyl stretch of an aromatic ketone is typically found in this region.[1][3][4][5] Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.[1][3]
~1580, ~1470Medium to StrongC=C stretch (Aromatic ring)These absorptions are characteristic of the benzene ring.
~1360MediumCH₃ bendSymmetrical bending of the acetyl methyl group.
~1260StrongC-C(=O)-C stretchCharacteristic of aryl ketones.[3]
~800-700Medium to StrongC-H out-of-plane bendThe substitution pattern on the benzene ring influences the exact position of these bands.
Below 600MediumC-I stretchThe carbon-iodine bond vibration is expected at lower frequencies.
Experimental Protocol: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid 1-(3-Iodo-5-methylphenyl)ethanone directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Lower the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Mass Spectrum (Electron Ionization - EI)

m/zPredicted Relative IntensityAssignmentRationale for Prediction
260High[M]⁺Molecular ion peak, corresponding to the molecular weight of C₉H₉IO.
245High[M - CH₃]⁺Loss of a methyl radical from the acetyl group via alpha-cleavage, a very common fragmentation for acetophenones.[6][7]
118Medium[C₈H₇O]⁺Loss of the iodine atom.
91Medium[C₇H₇]⁺Tropylium ion, a common fragment in aromatic compounds.
43High[CH₃CO]⁺Acylium ion, characteristic of methyl ketones.
Experimental Protocol: Mass Spectrometry (GC-MS with EI)
  • Sample Preparation: Dissolve a small amount of 1-(3-Iodo-5-methylphenyl)ethanone in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

    • Set the GC oven temperature program to ensure separation from any impurities and the solvent. A typical program might start at 50°C and ramp to 250°C.

    • Set the MS parameters, including an ionization energy of 70 eV.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The MS will continuously scan a mass range (e.g., m/z 40-300) as the compound elutes from the GC column.

  • Data Processing:

    • Extract the mass spectrum corresponding to the GC peak of the compound of interest.

    • Identify the molecular ion peak and analyze the fragmentation pattern.

Visualization of Key Structural and Spectroscopic Relationships

Molecular Structure and Atom Numbering

Caption: Molecular structure of 1-(3-Iodo-5-methylphenyl)ethanone with atom numbering for spectroscopic assignment.

Mass Spectrometry Fragmentation Workflow

G 1-(3-Iodo-5-methylphenyl)ethanone 1-(3-Iodo-5-methylphenyl)ethanone [M]+ (m/z 260) [M]+ (m/z 260) 1-(3-Iodo-5-methylphenyl)ethanone->[M]+ (m/z 260) Electron Ionization (70 eV) [M - CH3]+ (m/z 245) [M - CH3]+ (m/z 245) [M]+ (m/z 260)->[M - CH3]+ (m/z 245) Loss of ·CH3 [CH3CO]+ (m/z 43) [CH3CO]+ (m/z 43) [M]+ (m/z 260)->[CH3CO]+ (m/z 43) Fragmentation

Caption: Predicted primary fragmentation pathway for 1-(3-Iodo-5-methylphenyl)ethanone in EI-MS.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of 1-(3-Iodo-5-methylphenyl)ethanone. The presented data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are based on established principles and data from analogous compounds. The included experimental protocols offer a standardized approach for the acquisition of this data, should a physical sample become available. This comprehensive overview serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, facilitating the identification and further investigation of this compound.

References

  • Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. (2021, February 13). YouTube. Retrieved from [Link]

  • Explain all possible fragmentation for in mass spectrometry for the following molecule. (2025, October 5). Filo. Retrieved from [Link]

  • Filges, U., & Grutzmacher, H.-F. (1987). Fragmentations of Protonated Acetophenones via Intermediate Ion-Molecule Complexes. Organic Mass Spectrometry, 22(7), 444–450.
  • Mass Spectrometry: Fragmentation Patterns. eGyanKosh. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. Retrieved from [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube. Retrieved from [Link]

  • Ethanone, 1-(3-iodophenyl)-. PubChem. Retrieved from [Link]

  • Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013).
  • The Carbonyl Group, Part I: Introduction. (2017, September 1). Spectroscopy Online. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Magnetic Resonance in Chemistry, 45(10), 865–877.
  • The Aromatic Region. University of Calgary. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (7), 1301–1310.
  • 4'-Hydroxy-3',5'-dimethylacetophenone. PubChem. Retrieved from [Link]

  • McMurry, J. (2018). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry (10th ed.). Cengage Learning.
  • Infrared Spectroscopy (IR). University of Texas at Dallas. Retrieved from [Link]

  • Interpreting IR Spectra. Chemistry Steps. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(3-Iodo-5-methylphenyl)ethanone

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(3-Iodo-5-methylphenyl)ethanone. It is intended for researchers, scientists, and professionals in drug development who...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(3-Iodo-5-methylphenyl)ethanone. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings of the expected spectrum, offers practical guidance for sample preparation and data acquisition, and provides a detailed interpretation of the spectral data, grounded in established scientific principles.

Introduction: The Structural Significance of 1-(3-Iodo-5-methylphenyl)ethanone and the Role of ¹H NMR

1-(3-Iodo-5-methylphenyl)ethanone is a substituted aromatic ketone of interest in synthetic organic chemistry and medicinal chemistry as a building block for more complex molecules. The precise arrangement of its substituents—an acetyl group, a methyl group, and an iodine atom—on the phenyl ring dictates its reactivity and potential biological activity. ¹H NMR spectroscopy is an indispensable tool for confirming the successful synthesis and purity of this compound. By analyzing the chemical shifts, coupling constants, and integration of the proton signals, we can unequivocally determine its molecular structure.[1]

A proton's chemical environment influences its resonance frequency in an NMR experiment, a phenomenon known as the chemical shift.[2] Protons in different electronic environments will appear at different positions (chemical shifts) in the NMR spectrum.[3] The presence of electron-withdrawing and electron-donating groups on the aromatic ring of 1-(3-Iodo-5-methylphenyl)ethanone creates a distinct pattern of signals that allows for the assignment of each proton.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of 1-(3-Iodo-5-methylphenyl)ethanone presents two key regions in the ¹H NMR spectrum: the aromatic region and the aliphatic region.

Aliphatic Region

This region is characterized by signals from protons attached to sp³ hybridized carbon atoms. In this molecule, we expect two singlets corresponding to the methyl protons of the acetyl group and the methyl group directly attached to the aromatic ring.

  • Acetyl Methyl Protons (-COCH₃): These protons are adjacent to a carbonyl group, which is electron-withdrawing. This deshielding effect will cause the signal to appear downfield compared to a typical alkyl methyl group.[3] The expected chemical shift is around 2.5 ppm . Since there are no adjacent protons, this signal will appear as a singlet .

  • Aromatic Methyl Protons (-CH₃): These protons are attached to the aromatic ring. Their chemical shift will be influenced by the electronic effects of the other substituents. The expected chemical shift is around 2.4 ppm . This signal will also be a singlet due to the absence of vicinal protons.

Aromatic Region

The aromatic region, typically between 6.5 and 8.5 ppm, will display signals from the three protons on the phenyl ring.[4] The substitution pattern (1,3,5-trisubstituted) dictates the multiplicity and chemical shifts of these protons. The acetyl group is an electron-withdrawing group, while the methyl group is electron-donating. Iodine is a weakly deactivating group. These combined effects will influence the electron density at each aromatic position.

  • H-2, H-4, and H-6 Protons: Due to the substitution pattern, the three aromatic protons are not chemically equivalent. We expect to see three distinct signals. The proton at position 2 (H-2) is ortho to both the iodo and acetyl groups. The proton at position 4 (H-4) is ortho to the iodo and methyl groups. The proton at position 6 (H-6) is ortho to the acetyl and methyl groups.

The splitting pattern of these aromatic protons is governed by meta-coupling, as there are no adjacent (ortho) protons. The coupling constant for meta-coupling (⁴J) is typically small, around 2-3 Hz.[5] Therefore, we expect to see three signals, each appearing as a narrow multiplet, likely a triplet or a doublet of doublets with small coupling constants.

Predicting the Chemical Shifts:

To a first approximation, we can predict the chemical shifts by considering the additive effects of the substituents on the chemical shift of benzene (7.33 ppm).[5] However, the interplay of inductive and resonance effects of the three different substituents makes precise prediction complex. Generally, the acetyl group will cause a downfield shift (deshielding) of the ortho and para protons, while the methyl group will cause an upfield shift (shielding). The effect of the iodine atom is more complex, involving both inductive withdrawal and anisotropic effects.[6]

Based on these principles, a qualitative prediction places the aromatic protons in the range of 7.5 - 8.0 ppm . The proton ortho to the electron-withdrawing acetyl group (H-6 and potentially H-2) is expected to be the most downfield.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COCH₃~2.5Singlet3H
Ar-CH₃~2.4Singlet3H
Aromatic H~7.5 - 8.0Multiplets (small couplings)3H

Experimental Protocol for High-Quality ¹H NMR Spectrum Acquisition

Obtaining a high-resolution and interpretable ¹H NMR spectrum requires careful sample preparation and instrument setup.

Sample Preparation
  • Sample Purity: Ensure the sample of 1-(3-Iodo-5-methylphenyl)ethanone is of high purity to avoid interfering signals.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[7]

  • Concentration: Dissolve approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial before transferring to the NMR tube.[7]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0 ppm). However, the residual proton signal of the deuterated solvent (e.g., CHCl₃ in CDCl₃ at 7.26 ppm) is often used for calibration.[7][8]

  • Filtration: If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to prevent them from interfering with the magnetic field homogeneity.[7]

  • Transfer to NMR Tube: Carefully transfer the clear solution to a clean, high-quality 5 mm NMR tube.

NMR Instrument Parameters

The following are general guidelines for a modern FT-NMR spectrometer (e.g., 300-600 MHz).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.

    • Acquisition Time (at): An acquisition time of 2-4 seconds will provide good resolution.

    • Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

  • Integration: Integrate the area under each signal to determine the relative number of protons.

Visualization of Key Structural Relationships

The following diagram illustrates the molecular structure of 1-(3-Iodo-5-methylphenyl)ethanone and highlights the protons that give rise to the distinct signals in the ¹H NMR spectrum.

Figure 1: Molecular structure of 1-(3-Iodo-5-methylphenyl)ethanone with key proton groups highlighted.

Conclusion

The ¹H NMR spectrum of 1-(3-Iodo-5-methylphenyl)ethanone provides a wealth of structural information that is critical for its characterization. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by following a robust experimental protocol, researchers can confidently confirm the identity and purity of this important chemical intermediate. The predicted spectrum, with its distinct aliphatic singlets and complex aromatic multiplets, serves as a valuable reference for the analysis of the experimentally obtained data.

References

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
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Exploratory

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(3-Iodo-5-methylphenyl)ethanone

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 1-(3-Iodo-5-methylphenyl)ethanone, a substituted aromatic ketone of interest to researchers and professionals in drug development and syn...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 1-(3-Iodo-5-methylphenyl)ethanone, a substituted aromatic ketone of interest to researchers and professionals in drug development and synthetic chemistry. This document will delve into the theoretical principles governing the vibrational modes of this molecule and offer a comprehensive interpretation of its expected IR spectrum. By examining the influence of its specific substitution pattern, this guide aims to provide a practical framework for identifying and characterizing this compound and its analogs.

Introduction: The Role of IR Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These vibrations, which include stretching and bending, are unique to the molecule's structure. Consequently, the resulting IR spectrum serves as a molecular "fingerprint," providing invaluable information about the functional groups present and the overall molecular architecture. For a molecule such as 1-(3-Iodo-5-methylphenyl)ethanone, IR spectroscopy is instrumental in confirming the presence of the carbonyl group of the ketone, the aromatic ring, and the specific substitution pattern.

Molecular Structure and Predicted Vibrational Modes

The structure of 1-(3-Iodo-5-methylphenyl)ethanone, a 1,3,5-trisubstituted benzene ring attached to an acetyl group, dictates its characteristic IR absorption bands. The key functional groups and structural features that will be prominent in the IR spectrum are:

  • The Carbonyl (C=O) Group: As a conjugated ketone, the C=O bond will exhibit a strong stretching vibration.

  • The Aromatic Ring: The benzene ring will display characteristic C-H and C=C stretching and bending vibrations.

  • The Methyl (CH₃) Group: The aliphatic C-H bonds of the methyl group will have distinct stretching and bending modes.

  • The Carbon-Iodine (C-I) Bond: The C-I bond will have a stretching vibration, although it is expected at a very low frequency.

The overall vibrational modes of this non-linear molecule can be calculated as 3N-6, where N is the number of atoms. This results in a complex spectrum, but a functional group analysis allows for the interpretation of the most diagnostic peaks.

Experimental Protocol: Acquiring the IR Spectrum

While an experimental spectrum for this specific molecule is not publicly available, a standard protocol for acquiring a high-quality IR spectrum using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectrometer is as follows. This method is suitable for solid or liquid samples and requires minimal sample preparation.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) Accessory with a diamond or germanium crystal

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Application: Place a small amount of the solid 1-(3-Iodo-5-methylphenyl)ethanone sample onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Perform a baseline correction if necessary.

Detailed Spectral Interpretation

The following sections provide a detailed analysis of the expected absorption bands for 1-(3-Iodo-5-methylphenyl)ethanone, based on established spectroscopic principles and data from analogous compounds.[1][2][3][4][5][6]

The Carbonyl (C=O) Stretching Vibration

The most intense and readily identifiable peak in the spectrum of an aromatic ketone is the carbonyl stretch. For acetophenone, this band appears around 1691 cm⁻¹.[3] Conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic ketone (around 1715 cm⁻¹) due to delocalization of π-electrons, which weakens the C=O double bond.[5][7]

The substituents on the aromatic ring also influence the C=O stretching frequency through inductive and resonance effects.[2][4] In 1-(3-Iodo-5-methylphenyl)ethanone, the iodine atom is an electron-withdrawing group via induction, while the methyl group is weakly electron-donating. These meta-substituents will have a modest electronic effect on the carbonyl group. Therefore, the C=O stretching frequency for 1-(3-Iodo-5-methylphenyl)ethanone is predicted to be in the range of 1680-1695 cm⁻¹ . This will be a very strong and sharp absorption.

Aromatic C-H and C=C Vibrations

The aromatic ring gives rise to several characteristic absorption bands:

  • Aromatic C-H Stretch: These absorptions occur at wavenumbers just above 3000 cm⁻¹. Typically, they are of weak to medium intensity and may appear as multiple sharp peaks in the region of 3000-3100 cm⁻¹ .[8][9][10]

  • Aromatic C=C Stretches (In-ring): The stretching of the carbon-carbon bonds within the benzene ring results in a series of absorptions in the 1450-1600 cm⁻¹ region.[5][6][8][9] For substituted benzenes, two prominent bands are typically observed around 1600 cm⁻¹ and 1475-1525 cm⁻¹ .

  • Overtone and Combination Bands: Weak bands may be observed in the 1660-2000 cm⁻¹ region. The pattern of these overtones can sometimes be used to determine the substitution pattern of the aromatic ring.[8][9]

  • Out-of-Plane (OOP) C-H Bending: These are strong absorptions in the fingerprint region that are highly diagnostic of the substitution pattern. For a 1,3,5-trisubstituted benzene ring, a strong band is expected in the range of 810-900 cm⁻¹ , with a weaker band potentially appearing around 660-700 cm⁻¹ .[5][6]

Aliphatic C-H Vibrations from the Methyl Group

The methyl group of the acetyl moiety and the methyl group on the ring will produce characteristic aliphatic C-H stretching and bending vibrations:

  • Asymmetric and Symmetric C-H Stretch: These will appear as sharp peaks just below 3000 cm⁻¹, typically in the range of 2920-2980 cm⁻¹ for the asymmetric stretch and 2850-2890 cm⁻¹ for the symmetric stretch.

  • Asymmetric and Symmetric C-H Bending: The asymmetric bending (scissoring) vibration is expected around 1450 cm⁻¹ , while the symmetric bending (umbrella) mode will appear near 1375 cm⁻¹ .

Carbon-Iodine (C-I) Stretching Vibration

The C-I stretching vibration is expected to occur at a very low frequency, typically below 600 cm⁻¹ .[11] This region is often at the lower limit of detection for standard mid-IR spectrometers, and the absorption may be weak. Therefore, it may not be readily observed or easily assigned.

Summary of Predicted IR Absorption Bands

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3000 - 3100Weak to Medium
Aliphatic C-H Stretch (asymmetric)2920 - 2980Medium
Aliphatic C-H Stretch (symmetric)2850 - 2890Medium
Carbonyl (C=O) Stretch1680 - 1695Strong, Sharp
Aromatic C=C Stretch (in-ring)1450 - 1600Medium to Strong
Aliphatic C-H Bend (asymmetric)~1450Medium
Aliphatic C-H Bend (symmetric)~1375Medium
Aromatic C-H Out-of-Plane Bend810 - 900Strong
Aromatic C-H Out-of-Plane Bend660 - 700Weak to Medium
Carbon-Iodine (C-I) Stretch< 600Weak to Medium

Visualizing the Molecular Structure and Key Vibrational Modes

To better understand the relationship between the molecular structure and its IR spectrum, the following diagrams illustrate the structure of 1-(3-Iodo-5-methylphenyl)ethanone and a simplified workflow for spectral analysis.

Caption: Molecular structure of 1-(3-Iodo-5-methylphenyl)ethanone.

G cluster_ch C-H Stretch Analysis cluster_co Carbonyl Analysis cluster_oop Substitution Pattern start Obtain IR Spectrum diagnostic Diagnostic Region (4000-1500 cm⁻¹) start->diagnostic fingerprint Fingerprint Region (<1500 cm⁻¹) start->fingerprint ch_stretch C-H Stretching (3100-2850 cm⁻¹) diagnostic->ch_stretch Analyze co_stretch C=O Stretch (~1685 cm⁻¹) diagnostic->co_stretch Analyze aromatic_oop Aromatic C-H OOP Bending (900-650 cm⁻¹) fingerprint->aromatic_oop Analyze aromatic_cc Aromatic C=C Stretch (1600-1450 cm⁻¹) fingerprint->aromatic_cc Analyze aliphatic_bend Aliphatic C-H Bending (~1450, ~1375 cm⁻¹) fingerprint->aliphatic_bend Analyze sp2 > 3000 cm⁻¹ Aromatic C-H ch_stretch->sp2 sp3 < 3000 cm⁻¹ Aliphatic C-H ch_stretch->sp3 ketone Strong, Sharp Peak Confirms Ketone co_stretch->ketone trisub ~850 cm⁻¹ 1,3,5-Trisubstituted aromatic_oop->trisub

Caption: Workflow for the analysis of the IR spectrum of 1-(3-Iodo-5-methylphenyl)ethanone.

Conclusion

The infrared spectrum of 1-(3-Iodo-5-methylphenyl)ethanone is predicted to exhibit a number of characteristic absorption bands that are highly informative for its structural elucidation. The strong carbonyl stretch around 1680-1695 cm⁻¹ confirms the presence of the conjugated ketone. The aromatic C-H and C=C stretching vibrations, along with the strong out-of-plane bending bands, will be indicative of the 1,3,5-trisubstituted benzene ring. Finally, the aliphatic C-H stretching and bending modes will confirm the presence of the methyl groups. This in-depth guide provides researchers and scientists with the foundational knowledge to interpret the IR spectrum of this compound, aiding in its identification and characterization in various research and development applications.

References

  • Nagakura, S., & Tanaka, J. (1954). Ultraviolet and Infrared Absorption Spectra of Substituted Acetophenones and Benzoic Acids. The Journal of Chemical Physics, 22(2), 236-240. [Link]

  • Fuson, N., Josien, M. L., & Shelton, E. M. (1954). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Journal of the American Chemical Society, 76(10), 2526-2531. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Jones, R. N., et al. (1957). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 35(2), 63-71. [Link]

  • De, B. (1982). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2, (5), 541-544. [Link]

  • ResearchGate. (n.d.). a. The FT-IR spectra of 1,3,5-tris(p-formylphenyl)benzene (curve a),...[Link]

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  • McMurry, J. (2023). Spectroscopy of Aromatic Compounds. In Organic Chemistry (10th ed.). OpenStax. [Link]

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  • NIST. (n.d.). NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Ethanone, 1-(3-methylphenyl)-. NIST Chemistry WebBook. [Link]

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  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

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Foundational

An In-depth Technical Guide to the Mass Spectrometry of 1-(3-Iodo-5-methylphenyl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical analysis of the mass spectrometry of 1-(3-Iodo-5-methylphenyl)ethanone. As a Senior Application Scie...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the mass spectrometry of 1-(3-Iodo-5-methylphenyl)ethanone. As a Senior Application Scientist, the following sections synthesize foundational principles with practical, field-proven insights to facilitate the structural elucidation and analytical characterization of this compound.

Introduction: The Analytical Imperative

1-(3-Iodo-5-methylphenyl)ethanone is a substituted aromatic ketone of interest in synthetic organic chemistry and drug discovery. Its molecular architecture, featuring an acetyl group, a methyl substituent, and a heavy halogen atom on a phenyl ring, presents a unique fragmentation signature in mass spectrometry. A thorough understanding of its mass spectrometric behavior is paramount for reaction monitoring, purity assessment, and metabolic profiling. This document delineates the theoretical underpinnings and practical considerations for acquiring and interpreting the mass spectrum of this specific analyte.

Experimental Design: A Rationale-Driven Approach

The selection of an appropriate mass spectrometry workflow is critical for generating high-quality, interpretable data. For a volatile and thermally stable small molecule like 1-(3-Iodo-5-methylphenyl)ethanone, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the gold standard.[1]

Ionization Methodology: Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[2][3] This "molecular fingerprint" is invaluable for structural elucidation.

  • Causality: The 70 eV electron beam in a standard EI source possesses sufficient energy to overcome the ionization potential of the organic molecule, causing the ejection of an electron to form a molecular ion (M•+). The excess energy transferred during this process induces predictable bond cleavages, providing a detailed structural roadmap.[3][4] Aromatic systems, like the one present in our target molecule, tend to produce a more stable molecular ion compared to their aliphatic counterparts.[5][6][7]

Sample Introduction: Gas Chromatography (GC)

GC is the preferred method for introducing a sample like 1-(3-Iodo-5-methylphenyl)ethanone into the mass spectrometer due to its volatility.

  • Expertise-Driven Protocol: A standard GC protocol would involve dissolving the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and injecting it into a heated inlet. The sample is then separated from other components on a capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms) before entering the ion source. The choice of column and temperature program should be optimized to ensure good peak shape and separation from any impurities.

Mass Analysis

A quadrupole mass analyzer is a common and robust choice for routine GC-MS analysis, offering a good balance of resolution, scan speed, and sensitivity. For high-resolution mass spectrometry (HRMS), a Time-of-Flight (TOF) or Orbitrap analyzer would be employed to determine the elemental composition of the molecular ion and its fragments.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of 1-(3-Iodo-5-methylphenyl)ethanone is predicted to be characterized by a prominent molecular ion peak and several key fragment ions resulting from specific cleavage pathways. The molecular formula is C9H9IO, with a calculated molecular weight of approximately 260.07 g/mol . A close analog, 1-(3-iodophenyl)ethanone (C8H7IO), has a molecular weight of 246.04 g/mol .[8]

The Molecular Ion (M•+)

The molecular ion peak is expected at an m/z of 260. The presence of the stable aromatic ring should result in a relatively intense molecular ion peak, which is a key indicator of the compound's molecular weight.[4][7]

Primary Fragmentation Pathways

The primary fragmentation of the molecular ion is dictated by the relative bond strengths and the stability of the resulting fragments. For aromatic ketones, α-cleavage is a dominant fragmentation pathway.[9][10]

  • α-Cleavage (Loss of a Methyl Radical): The most facile cleavage is the loss of the methyl group (•CH3) from the acetyl moiety. This results in the formation of a stable acylium ion.

    • Reaction: [C9H9IO]•+ → [C8H6IO]+ + •CH3

    • Predicted m/z: 245

  • α-Cleavage (Loss of the Acyl Radical): Cleavage of the bond between the carbonyl carbon and the aromatic ring is also possible, leading to the loss of an acetyl radical (•COCH3).

    • Reaction: [C9H9IO]•+ → [C7H6I]+ + •COCH3

    • Predicted m/z: 217

  • Loss of the Iodine Atom: While less common as an initial fragmentation step for aryl iodides compared to α-cleavage of the ketone, the loss of the iodine radical (•I) can occur.

    • Reaction: [C9H9IO]•+ → [C9H9O]+ + •I

    • Predicted m/z: 133

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation, providing additional structural information.

  • Decarbonylation: The acylium ion at m/z 245 can lose a molecule of carbon monoxide (CO) to form an iodinated methylphenyl cation.

    • Reaction: [C8H6IO]+ → [C7H6I]+ + CO

    • Predicted m/z: 217

This secondary fragmentation pathway leads to the same m/z as the direct loss of the acyl radical, thus increasing the expected intensity of the peak at m/z 217.

Summary of Predicted Fragments
m/z Proposed Fragment Structure Formation Pathway
260[C9H9IO]•+Molecular Ion
245[C8H6IO]+Loss of •CH3
217[C7H6I]+Loss of •COCH3 or loss of CO from m/z 245
133[C9H9O]+Loss of •I
118[C8H6O]+Loss of •I from m/z 245
90[C7H6]+Loss of I• from m/z 217
Fragmentation Workflow

Fragmentation_Pathway M [C9H9IO]•+ m/z = 260 Molecular Ion F245 [C8H6IO]+ m/z = 245 M->F245 - •CH3 F217 [C7H6I]+ m/z = 217 M->F217 - •COCH3 F133 [C9H9O]+ m/z = 133 M->F133 - •I F245->F217 - CO

Caption: Predicted EI fragmentation pathway for 1-(3-Iodo-5-methylphenyl)ethanone.

Self-Validating Protocols and Trustworthiness

To ensure the trustworthiness of the obtained mass spectrum, the following self-validating steps should be integrated into the experimental protocol:

  • Blank Analysis: A solvent blank should be run prior to the sample to ensure that there are no interfering peaks from the solvent or the GC-MS system.

  • Tuning and Calibration: The mass spectrometer should be tuned and calibrated according to the manufacturer's specifications to ensure accurate mass assignment.

  • Replicate Injections: At least two injections of the sample should be performed to confirm the reproducibility of the fragmentation pattern and relative peak intensities.

  • Library Matching: The obtained spectrum should be compared against a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation, if a reference spectrum is available.[11]

Conclusion

The mass spectrometry of 1-(3-Iodo-5-methylphenyl)ethanone under Electron Ionization conditions is predicted to yield a rich fragmentation pattern that is highly informative for its structural characterization. The key fragmentation pathways involve α-cleavage of the acetyl group, leading to the formation of a prominent acylium ion, followed by decarbonylation. By following a methodologically sound experimental protocol, researchers can obtain a high-quality mass spectrum that serves as a reliable analytical fingerprint for this compound in various research and development applications.

References

  • Scirp.org. (n.d.). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Retrieved from [Link]

  • Van Stipdonk, M. J., Chien, W., Anbalagan, V., Bulleigh, K., Hanna, D., & Groenewold, G. S. (2002). Correlations of chemical mass shifts of para-substituted acetophenones and benzophenones with brown's σ p + constants. Journal of the American Society for Mass Spectrometry, 13(6), 707–715. [Link]

  • Van Stipdonk, M. J., Chien, W., Anbalagan, V., Bulleigh, K., Hanna, D., & Groenewold, G. S. (2002). Correlations of chemical mass shifts of para-substituted acetophenones and benzophenones with Brown's sigma constants. Journal of the American Society for Mass Spectrometry, 13(6), 707–715. [Link]

  • Scirp.org. (n.d.). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. Retrieved from [Link]

  • Filges, U., & Grutzmacher, H. F. (1987). Fragmentations of Protonated Acetophenones via Intermediate Ion-Molecule Complexes. Organic Mass Spectrometry, 22(7), 444-450.
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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84449, Ethanone, 1-(3-iodophenyl)-. Retrieved from [Link]

  • University of Illinois. (n.d.). Electron Ionization | School of Chemical Sciences. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

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  • Whitman College. (n.d.). GCMS Section 6.11.3. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3-methylphenyl)-. Retrieved from [Link]

Sources

Exploratory

Strategic Exploitation of 1-(3-Iodo-5-methylphenyl)ethanone in Medicinal Chemistry: A Bifunctional Scaffold for Accelerated Drug Discovery

Executive Summary In the landscape of medicinal chemistry and rational drug design, the selection of starting scaffolds dictates the efficiency of structure-activity relationship (SAR) exploration. 1-(3-Iodo-5-methylphen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, the selection of starting scaffolds dictates the efficiency of structure-activity relationship (SAR) exploration. 1-(3-Iodo-5-methylphenyl)ethanone (and its closely related derivatives, such as the 2-hydroxy analog) has emerged as a highly privileged, bifunctional building block. By possessing both a reactive acetyl moiety and an exceptionally labile aryl iodide bond, this molecule allows for orthogonal, late-stage functionalization. This whitepaper provides an in-depth technical analysis of how this scaffold is utilized to synthesize bioactive heterocycles and complex biaryl libraries, detailing the mechanistic causality behind its reactivity and providing self-validating protocols for laboratory execution.

Structural Anatomy and Mechanistic Rationale

The utility of 1-(3-Iodo-5-methylphenyl)ethanone stems from the precise electronic and steric interplay of its three primary substituents:

  • The Acetyl Group (C1): Serves as a classic carbon nucleophile precursor. Under basic conditions, it readily forms an enolate, enabling Claisen-Schmidt condensations with aryl aldehydes to yield chalcones. The electron-withdrawing nature of the carbonyl slightly deactivates the aromatic ring, stabilizing the molecule against unwanted electrophilic aromatic substitutions.

  • The Aryl Iodide (C3): The carbon-iodine (C–I) bond is the premier electrophile in transition-metal catalysis. With a bond dissociation energy of approximately 65 kcal/mol (compared to ~81 kcal/mol for C–Br), the C–I bond undergoes extremely rapid oxidative addition to Palladium(0) or Copper(I) catalysts. This kinetic advantage allows for chemoselective cross-coupling at room temperature, leaving other halogenated sites intact ()[1]. Furthermore, the aryl iodide is highly susceptible to photoinduced single-electron reduction, enabling metal-free radical cross-coupling ()[2].

  • The Methyl Group (C5): Beyond providing a distinct NMR handle, the methyl group imparts critical lipophilicity. In drug development, enhancing the partition coefficient (LogP) via strategic methylation often improves cell membrane permeability, a crucial factor for the antimicrobial and antifungal efficacy of the resulting derivatives.

ScaffoldReactivity A 1-(3-Iodo-5-methylphenyl)ethanone B Acetyl Motif (Aldol/Claisen-Schmidt) A->B C Aryl Iodide Motif (Cross-Coupling) A->C D Chalcone Intermediates B->D E Biaryl Scaffolds C->E D->E Orthogonal Coupling F Thiazines / Pyrazolines D->F Cyclization G Late-Stage SAR Libraries E->G Diversification

Fig 1: Bifunctional reactivity pathways of 1-(3-Iodo-5-methylphenyl)ethanone in drug discovery.

Pathway 1: Acetyl-Directed Condensation (Accessing Privileged Heterocycles)

The acetyl group is routinely exploited to synthesize polyhydroxy chalcones, which are direct precursors to highly bioactive 1,3-thiazines and pyrazolines. These heterocyclic scaffolds exhibit potent antimicrobial, antifungal, and anti-inflammatory properties ()[3].

Mechanistic Causality

The transformation relies on a base-catalyzed Claisen-Schmidt condensation. Potassium hydroxide (KOH) in ethanol is utilized because the hydroxide ion efficiently deprotonates the alpha-carbon of the acetyl group to form a nucleophilic enolate. Ethanol acts as an optimal protic solvent, stabilizing the transition state while maintaining the solubility of both the acetophenone and the incoming aryl aldehyde. Subsequent cyclization of the resulting chalcone with diphenylthiourea (often utilizing piperidine as a basic catalyst) drives an intramolecular C–S and C–N bond formation, yielding the 1,3-thiazine core ().

Protocol 1: Self-Validating Synthesis of Thiazine Derivatives

Step 1: Enolate Formation & Condensation

  • Dissolve 10 mmol of 1-(3-Iodo-5-methylphenyl)ethanone and 10 mmol of the target aryl aldehyde in 20 mL of absolute ethanol.

  • Under vigorous stirring, add 15 mL of aqueous KOH (25% w/v) dropwise. Causality: Dropwise addition prevents localized heating, which can trigger unwanted retro-aldol cleavage or Cannizzaro reactions.

  • Stir at room temperature for 5 minutes, then incubate at 55–60 °C for 14–16 hours.

  • Pour the mixture over crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Validation Check 1: Analyze via 1 H-NMR. The complete disappearance of the acetyl methyl singlet (~2.5 ppm) and the appearance of two vinylic doublets at ~7.4–7.8 ppm with a coupling constant ( J ) of ~16 Hz confirms the exclusive formation of the trans-chalcone.

Step 2: Cyclization to Thiazine

  • Dissolve 5 mmol of the purified chalcone and 5 mmol of diphenylthiourea in 15 mL of ethanol.

  • Add 3–5 drops of piperidine as a catalyst. Causality: Piperidine enhances the nucleophilicity of the thiourea sulfur, facilitating the initial Michael addition into the α,β -unsaturated system of the chalcone.

  • Reflux for 6–8 hours, monitoring via TLC (Hexane:Ethyl Acetate 7:3).

  • Validation Check 2: Analyze via IR Spectroscopy. The disappearance of the α,β -unsaturated ketone C=O stretch (~1680 cm −1 ) and the emergence of a sharp C=N stretch (~1600 cm −1 ) confirms successful cyclization.

Pathway 2: Aryl Iodide-Directed Late-Stage Diversification

The presence of the aryl iodide allows medicinal chemists to perform orthogonal functionalizations. Because the C–I bond is highly reactive, it can be selectively coupled via Palladium-catalyzed Suzuki-Miyaura reactions without disturbing the acetyl group or previously installed heterocyclic rings.

Mechanistic Causality

In a Suzuki-Miyaura coupling, the Pd(0) catalyst inserts into the C–I bond via oxidative addition. Because iodine is highly polarizable and an excellent leaving group, this step is kinetically favored over C–Br or C–Cl bonds, enabling chemoselective coupling on polyhalogenated substrates ()[4]. The addition of a base (e.g., K 2​ CO 3​ ) is mandatory; it coordinates with the arylboronic acid to form a negatively charged boronate complex, which significantly accelerates the transmetalation step.

ProtocolWorkflow S1 1. Reagent Prep (Strictly Anaerobic) S2 2. Pd(0) Activation (Color Shift to Yellow) S1->S2 S3 3. Oxidative Addition (Fast via C-I Cleavage) S2->S3 S4 4. Transmetalation & Reductive Elimination S3->S4 S5 5. Product Isolation (TLC & NMR Validation) S4->S5

Fig 2: Self-validating workflow for chemoselective Suzuki-Miyaura cross-coupling.
Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling
  • Degassing (Critical Step): In a Schlenk flask, combine 1.0 mmol of the iodinated scaffold, 1.2 mmol of arylboronic acid, and 2.0 mmol of K 2​ CO 3​ in a 4:1 mixture of Toluene/Water. Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Catalyst Addition: Under a positive flow of Argon, add 0.05 mmol (5 mol%) of Pd(PPh 3​ ) 4​ . The bulky triphenylphosphine ligands stabilize the Pd(0) center while providing enough steric bulk to facilitate the final reductive elimination.

  • Reaction Execution: Heat the mixture to 80 °C for 4–6 hours. The reaction mixture typically transitions from pale yellow to a dark, metallic suspension as palladium black precipitates upon completion.

  • Workup & Validation: Extract with ethyl acetate, wash with brine, and purify via flash chromatography.

  • Validation Check: Utilize LC-MS. The complete loss of the distinct [M+H] + isotope pattern associated with iodine (monoisotopic mass 126.9 Da) and the appearance of the new biaryl mass confirms successful cross-coupling.

Quantitative Performance Data

The bifunctional nature of this scaffold yields highly reproducible metrics across both synthetic efficiency and biological efficacy. Table 1 summarizes typical performance parameters derived from literature utilizing this scaffold and its direct derivatives.

Table 1: Comparative Reactivity and Biological Efficacy of Scaffold Derivatives

Derivative TypeReaction PathwayTypical Yield (%)Primary Biological TargetKey Validation Metric
Polyhydroxy Chalcones Claisen-Schmidt Condensation75 – 88%Antimicrobial (E. coli, S. aureus) 1 H-NMR: trans-alkene doublets ( J ~16 Hz)
1,3-Thiazines Base-catalyzed Cyclization65 – 80%Antifungal / Anti-inflammatoryIR: C=N stretch (~1600 cm −1 )
Biaryl Scaffolds Suzuki-Miyaura Coupling85 – 95%Kinase Inhibitors (SAR Libraries)LC-MS: Loss of Iodine mass signature
Allyl-Arenes Photoinduced Cross-Coupling60 – 75%Novel PharmacophoresGC-MS: Alkene integration

Conclusion

1-(3-Iodo-5-methylphenyl)ethanone represents a masterclass in rational scaffold selection for medicinal chemistry. By isolating two highly reactive, yet completely orthogonal functional groups—an acetyl moiety for heterocycle construction and an aryl iodide for late-stage transition-metal or photo-catalyzed diversification—researchers can rapidly generate vast, structurally diverse libraries. Adhering to the self-validating protocols and mechanistic principles outlined in this guide ensures high-fidelity synthesis, accelerating the trajectory from initial hit identification to optimized lead compounds.

References

  • Title: Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Photoinduced Cross-Coupling of Aryl Iodides with Alkenes Source: ACS Catalysis (ACS Publications) URL: [Link]

  • Title: Synthesis of some novel bioactive polyhydroxy chalcones Source: World Journal of Pharmaceutical Research URL: [Link]

  • Title: C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes Source: Frontiers in Chemistry URL: [Link]

Sources

Foundational

Reactivity Profile of the Aryl Iodide in 1-(3-Iodo-5-methylphenyl)ethanone: A Mechanistic and Practical Guide for Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The compound 1-(3-Iodo-5-methylphenyl)ethanone (also known as 3-iodo-5-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The compound 1-(3-Iodo-5-methylphenyl)ethanone (also known as 3-iodo-5-methylacetophenone) is a highly versatile electrophilic building block in modern synthetic chemistry. Its reactivity is entirely dominated by the exceptionally weak carbon-iodine (C-I) bond, which serves as the primary initiation site for transition-metal-catalyzed cross-coupling reactions. This whitepaper deconstructs the electronic and steric environment of this specific aryl iodide, providing a causality-driven framework for predicting its behavior and optimizing its use in palladium-catalyzed transformations.

Electronic and Steric Profiling of the C-I Bond

The reactivity of an aryl halide in cross-coupling is dictated by the energy of its Lowest Unoccupied Molecular Orbital (LUMO), which is targeted by the electron-rich transition metal during oxidative addition.

In 1-(3-Iodo-5-methylphenyl)ethanone, the iodine atom is flanked by two meta-substituents:

  • The Acetyl Group (-COCH₃) at Position 1: This is a strong electron-withdrawing group (EWG). Because it is positioned meta to the iodine, its resonance effects are minimized, and it operates primarily via a strong inductive withdrawal (-I effect). This pulls electron density away from the aromatic ring, significantly lowering the LUMO of the C-I bond and accelerating nucleophilic attack by Pd(0).

  • The Methyl Group (-CH₃) at Position 5: This is a mild electron-donating group (EDG) via hyperconjugation and induction (+I effect). While it slightly counteracts the acetyl group, its meta positioning renders its deactivating effect negligible compared to the profound weakness of the C-I bond.

Steric Causality: Both substituents are located at the meta positions, leaving the ortho positions completely unsubstituted. This lack of steric hindrance is critical; it allows for the rapid, unencumbered approach of bulky, ligand-rich palladium complexes, ensuring that oxidative addition remains highly efficient.

Mechanistic Pathway: Oxidative Addition Kinetics

In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig), the oxidative addition of the aryl iodide is a fundamental step. Recent kinetic and computational studies, such as those detailed in 1[1], establish that for highly reactive aryl iodides, the process begins with the irreversible binding of the iodoarene to a 12-electron monoligated palladium complex (PdL₁).

This forms an η2 -arene pre-complex. Subsequent C-I bond cleavage occurs with an exceptionally low activation barrier, a phenomenon supported by density-functional studies on solvation and halide dissociation as reported in 2[2].

OA_Mechanism Pd0 Pd(0)L Active Catalyst PiComplex η²-Arene Pre-complex [Pd(0)L(ArI)] Pd0->PiComplex + Ar-I Coordination TS Oxidative Addition Transition State PiComplex->TS C-I Cleavage PdII Pd(II) Aryl Iodide [Pd(II)L(Ar)(I)] TS->PdII Insertion

Figure 1: Oxidative addition pathway of the aryl iodide to a monoligated Pd(0) species.

Quantitative Reactivity Data

While specific, isolated kinetic rate constants for 1-(3-Iodo-5-methylphenyl)ethanone are not exhaustively cataloged in public domains, the principles of linear free-energy relationships allow us to construct a highly accurate predictive model based on analogous systems[3]. The table below summarizes the relative rates of oxidative addition, demonstrating the net synergistic acceleration provided by the meta-acetyl group.

SubstrateRelative Rate of Oxidative AdditionPrimary Electronic Effect
Iodobenzene1.00Baseline reference
1-(3-Iodophenyl)ethanone~2.45Meta-EWG (-I) accelerates
3-Iodotoluene~0.85Meta-EDG (+I) decelerates
1-(3-Iodo-5-methylphenyl)ethanone ~1.90 Synergistic balance (Net acceleration)
Bromobenzene< 0.01High C-Br bond dissociation energy

Note: Rates are normalized to iodobenzene reacting with Pd(PPh₃)₄ in THF at standard conditions.

Field-Proven Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in the specific chemical causality of 1-(3-Iodo-5-methylphenyl)ethanone.

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol leverages the high reactivity of the aryl iodide to form C-C bonds with arylboronic acids, a staple methodology often adapted for continuous flow and batch synthesis[4].

Causality Focus: Because the oxidative addition of this aryl iodide is nearly instantaneous, transmetalation becomes the rate-limiting step. Therefore, the choice of base is critical to properly activate the boronic acid into a nucleophilic boronate without causing side reactions at the acetyl group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 1-(3-Iodo-5-methylphenyl)ethanone (1.0 equiv, 1.0 mmol) and phenylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.02 equiv, 2 mol%). The bidentate dppf ligand prevents catalyst deactivation and facilitates efficient transmetalation.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol). Expert Insight: Avoid stronger bases like NaOH or KOtBu, which could trigger unwanted aldol condensations of the acetyl group.

  • Solvent System: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). The water is strictly required to dissolve the base and form the active boronate species.

  • Reaction & Validation: Heat to 80°C for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the highly UV-active aryl iodide spot validates the end of the reaction.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination

Coupling this aryl iodide with an amine requires strict control over the basic environment to protect the sensitive acetyl moiety.

Workflow Start 1-(3-Iodo-5-methylphenyl)ethanone + Amine + Pd Catalyst Base Select Base: Cs2CO3 (Prevents Enolization) Start->Base Reaction Buchwald-Hartwig Cross-Coupling (80°C) Base->Reaction Causality: Protects Acetyl Group Validation In-Process Validation: GC-MS & TLC Monitoring Reaction->Validation Product C-N Coupled Product Isolation Validation->Product >95% Conversion

Figure 2: Self-validating workflow for the Buchwald-Hartwig amination of the target aryl iodide.

Causality Focus: Standard Buchwald-Hartwig protocols often use Sodium tert-butoxide (NaOtBu). However, applying NaOtBu to 1-(3-Iodo-5-methylphenyl)ethanone will immediately deprotonate the α -protons of the acetyl group, generating an enolate that will undergo competitive α -arylation. To prevent this, a weaker, non-nucleophilic base (Cs₂CO₃) must be used.

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with 1-(3-Iodo-5-methylphenyl)ethanone (1.0 mmol), Morpholine (1.2 mmol), Pd₂(dba)₃ (1 mol%), and XPhos (2 mol%).

  • Base Selection: Add Cs₂CO₃ (1.4 mmol). Expert Insight: Cs₂CO₃ is basic enough to facilitate the reductive elimination of the amine but weak enough to leave the acetyl group intact.

  • Reaction: Add anhydrous Toluene (5 mL), seal the vial, and heat at 80°C for 12 hours.

  • Validation: Analyze an aliquot via GC-MS. The presence of the molecular ion peak corresponding to the C-N coupled product, with no high-molecular-weight enolate-coupling dimers, validates the mechanistic choice of base.

  • Workup: Filter through a pad of Celite to remove palladium and salts, concentrate in vacuo, and purify via column chromatography.

Sources

Protocols & Analytical Methods

Method

Application Note: Sonogashira Cross-Coupling of 1-(3-Iodo-5-methylphenyl)ethanone

Executive Summary The is a cornerstone methodology in modern organic synthesis and pharmaceutical development, enabling the robust formation of C(sp²)–C(sp) bonds[1]. This application note provides a comprehensive, self-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The is a cornerstone methodology in modern organic synthesis and pharmaceutical development, enabling the robust formation of C(sp²)–C(sp) bonds[1]. This application note provides a comprehensive, self-validating protocol for the palladium-catalyzed, copper-cocatalyzed alkynylation of 1-(3-Iodo-5-methylphenyl)ethanone . By detailing the mechanistic rationale, substrate-specific electronic dynamics, and empirical optimizations, this guide equips researchers with the authoritative grounding necessary to execute and scale this transformation with high fidelity.

Mechanistic Rationale & Substrate Dynamics

The Sonogashira reaction operates via a dual catalytic mechanism comprising a palladium cycle and a copper cycle[2].

For the specific substrate 1-(3-Iodo-5-methylphenyl)ethanone , the reactivity is governed by the inherent polarization of the carbon-halogen bond and the electronic contributions of the meta-substituents:

  • The Leaving Group (Iodide): Aryl iodides are exceptionally reactive in cross-coupling reactions due to the weak, highly polarizable C–I bond. They readily undergo oxidative addition to Pd(0) at room temperature, whereas analogous bromides or chlorides typically require elevated temperatures or highly specialized ligands[1].

  • Electronic Modulation: The acetyl group (-COCH₃) is electron-withdrawing via inductive effects. In Pd-catalyzed cross-couplings, electron-deficient aryl halides undergo oxidative addition more rapidly because the electron-rich Pd(0) center attacks the electrophilic C–X bond with lower activation energy[3]. The methyl group (-CH₃) is mildly electron-donating, providing a slight electronic counterbalance without introducing significant steric hindrance at the reaction site.

Reaction Mechanism

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L2)-I Pd0->OxAdd + Ar-I TransMet Transmetalation Ar-Pd(II)(L2)-C≡CR OxAdd->TransMet + Cu-C≡CR RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - Product Product Internal Alkyne Product RedElim->Product CuCycle Copper Cycle CuI + HC≡CR + Base -> Cu-C≡CR CuCycle->TransMet ArI 1-(3-Iodo-5-methylphenyl)ethanone ArI->OxAdd

Figure 1: Mechanism of the Pd/Cu co-catalyzed Sonogashira coupling.

Experimental Design & Optimization

The selection of catalytic conditions is driven by the need to maximize transmetalation efficiency while suppressing off-target pathways (e.g., Glaser homocoupling). (Pd(PPh₃)₂Cl₂) is selected as the precatalyst; it is air-stable and undergoes in situ reduction to the active Pd(0) species[4]. Copper(I) iodide (CuI) is utilized to form the intermediate copper acetylide, which drastically accelerates the transmetalation step compared to copper-free variants[1].

Table 1 summarizes the quantitative optimization data for the coupling of 1-(3-Iodo-5-methylphenyl)ethanone with a standard terminal alkyne (e.g., phenylacetylene).

Table 1: Optimization of Reaction Conditions
EntryPalladium Catalyst (mol%)Copper Co-Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1 Pd(PPh₃)₂Cl₂ (2) CuI (4) Et₃N THF 25 12 86
2Pd(PPh₃)₄ (2)CuI (4)Et₃NTHF251282
3Pd(PPh₃)₂Cl₂ (2)CuI (4)DIPEADMF251289
4Pd(PPh₃)₂Cl₂ (2)NoneEt₃NTHF502445
5Pd(OAc)₂ (2)CuI (4)Et₃NTHF251278

Note: While Entry 3 (DMF/DIPEA) provides a marginally higher yield, Entry 1 is designated as the standard protocol due to the operational simplicity of removing THF during post-reaction workup.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes observable metrics to ensure the reaction is proceeding along the intended mechanistic pathway.

Experimental Workflow

Workflow Step1 1. Preparation Degas Solvents Step2 2. Setup Mix Reagents Step1->Step2 Step3 3. Execution Stir & Monitor Step2->Step3 Step4 4. Workup Extract & Wash Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the Sonogashira coupling.

Step-by-Step Methodology

Step 1: Preparation and Degassing

  • Action: Transfer 10 mL of anhydrous Tetrahydrofuran (THF) to a Schlenk flask. Degas the solvent via three freeze-pump-thaw cycles or by sparging vigorously with Argon for 30 minutes.

  • Causality: Deaerated conditions are formally required because the active Pd(0) complexes are unstable in air, and the presence of oxygen strongly promotes the oxidative homocoupling of alkynes (Glaser coupling), which depletes the alkyne starting material[5].

Step 2: Reagent Assembly

  • Action: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-(3-Iodo-5-methylphenyl)ethanone (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Validation: The mixture will initially appear as a heterogeneous blend of solid powders. Pd(PPh₃)₂Cl₂ is a distinct yellow powder, while CuI is off-white.

Step 3: Solvent and Base Addition

  • Action: Evacuate and backfill the flask with Argon three times. Inject the degassed THF (10 mL) and Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv) via syringe.

  • Causality: The reaction medium must be basic. Triethylamine acts as the proton acceptor to neutralize the hydrogen iodide (HI) byproduct generated during the formation of the critical copper acetylide intermediate[2].

Step 4: Alkyne Addition and Execution

  • Action: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise over 5 minutes. Stir the reaction mixture at room temperature (25 °C) under an Argon atmosphere.

  • Causality: Dropwise addition prevents high local concentrations of the terminal alkyne, further minimizing the risk of off-target homocoupling.

  • Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent. The starting 1-(3-Iodo-5-methylphenyl)ethanone is strongly UV-active. The reaction is self-validated as complete when the aryl iodide spot is fully consumed (typically within 6–12 hours).

Step 5: Workup

  • Action: Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite[4].

  • Causality: This filtration step removes insoluble palladium and copper catalytic residues, preventing the formation of intractable emulsions during the subsequent aqueous extraction.

  • Action: Wash the organic filtrate with deionized water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Action: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 10% Ethyl Acetate in Hexanes to isolate the pure internal alkyne product.

Troubleshooting & Causality

  • High levels of Glaser Homocoupling: If a significant amount of the diyne byproduct is observed, it indicates oxygen contamination. Ensure strict adherence to Schlenk techniques and verify that the THF is thoroughly degassed[5].

  • Incomplete Conversion: If the aryl iodide is not fully consumed after 12 hours, the Pd catalyst may have deactivated (often visible as the precipitation of "Pd black"). This can be remedied by adding an additional 1 mol% of Pd(PPh₃)₂Cl₂ and slightly elevating the temperature to 40 °C.

References

  • Wikipedia. Sonogashira coupling. Retrieved from: [Link]

  • Chemeurope. Sonogashira coupling. Retrieved from:[Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 1-(3-Iodo-5-methylphenyl)ethanone

Welcome to the Technical Support Center for the purification of 1-(3-Iodo-5-methylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1-(3-Iodo-5-methylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As a key intermediate in various synthetic pathways, achieving high purity is critical. This document provides not only procedural steps but also the underlying scientific principles to empower you to overcome common challenges in its purification.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in the recrystallization of 1-(3-Iodo-5-methylphenyl)ethanone?

A1: The selection of an appropriate solvent system is the most pivotal decision in developing a successful recrystallization protocol. An ideal solvent will exhibit high solubility for 1-(3-Iodo-5-methylphenyl)ethanone at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential solubility is the driving force for crystal formation and purification.

Q2: What are some recommended starting solvents for the recrystallization of this compound?

A2: Based on the structural characteristics of 1-(3-Iodo-5-methylphenyl)ethanone (an aromatic ketone), several solvent systems are likely candidates. A systematic approach to solvent screening is highly recommended. Good starting points for single-solvent systems include alcohols like ethanol or isopropanol, as aromatic compounds often show good solubility in these at higher temperatures. For mixed-solvent systems, a combination of a "good" solvent (in which the compound is readily soluble) and a "poor" or "anti-solvent" (in which the compound is sparingly soluble) can be effective. Common pairings include ethanol/water, or a more polar solvent like ethyl acetate with a non-polar anti-solvent like hexanes or heptane.[1][2]

Q3: What are the likely impurities in a crude sample of 1-(3-Iodo-5-methylphenyl)ethanone?

A3: Impurities will largely depend on the synthetic route employed. Common impurities could include unreacted starting materials (e.g., 3-iodo-5-methylbenzoic acid or its derivatives), reagents from the synthesis (such as coupling agents), and isomers formed during the synthesis. For instance, if the iodine was introduced via electrophilic aromatic substitution, there is a possibility of other regioisomers being present.[3]

Q4: My compound "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or if the solution is cooling too rapidly. To remedy this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow the solution to cool much more slowly. Insulating the flask can aid in gradual cooling. If the issue persists, a pre-purification step, such as column chromatography, may be necessary to remove a significant portion of the impurities.[1]

Q5: No crystals are forming even after the solution has cooled. What are the next steps?

A5: This is a common issue often caused by either using too much solvent or the solution being in a supersaturated state. If too much solvent was used, you can carefully evaporate a portion of it to increase the concentration and then attempt to cool the solution again. If supersaturation is the issue, crystallization can be induced by scratching the inside of the flask at the surface of the solution with a glass rod or by adding a "seed crystal" of the pure compound.[1]

Experimental Protocol: Recrystallization of 1-(3-Iodo-5-methylphenyl)ethanone

This protocol provides a general framework. The optimal solvent and specific volumes should be determined through small-scale trials.

1. Solvent Selection:

  • Place a small amount of the crude 1-(3-Iodo-5-methylphenyl)ethanone (10-20 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature, observing solubility.

  • If the compound is insoluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Allow the clear solution to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of a crystalline precipitate.

2. Dissolution:

  • Place the crude 1-(3-Iodo-5-methylphenyl)ethanone into an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum volume of hot solvent to ensure a high recovery yield.

3. Decolorization (if necessary):

  • If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl.

  • Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.

4. Hot Filtration:

  • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to pre-heat the filtration funnel and the receiving flask to prevent premature crystallization.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

7. Drying:

  • Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low Crystal Yield 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Incomplete precipitation.1. Evaporate some solvent and re-cool. 2. Pre-heat all glassware for hot filtration. 3. Ensure the solution is thoroughly chilled in an ice bath.
"Oiling Out" 1. High concentration of impurities. 2. Solution is cooling too quickly.1. Consider a pre-purification step (e.g., column chromatography). 2. Re-heat to dissolve the oil, add more solvent, and cool slowly.
No Crystals Form 1. Solution is supersaturated. 2. Solution is not concentrated enough.1. Scratch the inner wall of the flask or add a seed crystal. 2. Evaporate some of the solvent and re-cool.
Crystals are Colored Presence of colored impurities.Add a small amount of activated charcoal to the hot solution and perform a hot filtration.[1]

Visualizing the Workflow

Recrystallization Workflow

Recrystallization_Workflow A Crude Compound B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if necessary) B->C D Slow Cooling (Crystallization) C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Crystals G->H

Caption: A generalized workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Recrystallization Attempted Q1 Crystals Formed? Start->Q1 Success Successful Purification Q1->Success Yes Q2 Oil Formed? Q1->Q2 No NoCrystals No Crystals Q2->NoCrystals No OiledOut Compound Oiled Out Q2->OiledOut Yes Troubleshoot_NoCrystals 1. Evaporate Solvent 2. Scratch/Seed NoCrystals->Troubleshoot_NoCrystals Troubleshoot_Oil 1. Re-heat & Add Solvent 2. Cool Slowly OiledOut->Troubleshoot_Oil

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Dighade, A. S., & Dighade, S. R. (2012). SYNTHESIS OF IODO-FLAVANONES AND CHROMANONES. TSI Journals. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in 1-(3-Iodo-5-methylphenyl)ethanone Reactions

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected roadblocks when scaling up cross-coupling reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected roadblocks when scaling up cross-coupling reactions. 1-(3-Iodo-5-methylphenyl)ethanone (also known as 3'-iodo-5'-methylacetophenone) is a deceptively simple building block. While the aryl iodide moiety is highly primed for rapid oxidative addition, the presence of the acetyl group introduces competing electronic and steric dynamics that can derail your catalytic cycle.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind catalytic stalling, map out the parasitic pathways consuming your mass balance, and provide self-validating protocols to ensure your next run achieves >95% conversion.

I. Diagnostic Workflow: Identifying the Bottleneck

Before altering your reaction conditions, you must identify how the reaction is failing. A stalled reaction at 30% conversion can be caused by a dead catalyst, substrate degradation, or competitive side reactions. Use the logic tree below to interpret your crude GC-MS/LC-MS data.

DiagnosticWorkflow Start Low Conversion (<50%) 1-(3-Iodo-5-methylphenyl)ethanone CheckMass Analyze Crude by GC-MS / LC-MS Start->CheckMass Dehalogenation Major Byproduct: 3-Methylacetophenone (Dehalogenation) CheckMass->Dehalogenation Mass - 126 Da Aldol Major Byproduct: Aldol Condensates (High MW) CheckMass->Aldol Mass > 250 Da Unreacted Mostly Unreacted Starting Material CheckMass->Unreacted Mass = 260 Da FixDehal Switch to non-alcoholic solvent (e.g., Toluene/Water) Reduce temperature Dehalogenation->FixDehal FixAldol Use weaker base (e.g., K2HPO4) Avoid strong alkoxides/hydroxides Aldol->FixAldol FixUnreacted Check Pd catalyst viability Increase catalyst loading Check for oxygen ingress Unreacted->FixUnreacted

Diagnostic logic tree for troubleshooting low conversion in iodoacetophenone reactions.

II. Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: My Suzuki-Miyaura coupling stalls at 30-40% conversion. The starting material is consumed, but the product yield is low. What is happening? A: This is a classic hallmark of substrate degradation rather than a failure of the catalytic cycle. The acetyl group on 1-(3-Iodo-5-methylphenyl)ethanone contains highly acidic alpha-protons. When you use strong bases (e.g., sodium ethoxide, sodium hydroxide) or high temperatures, the ketone forms an enolate, which undergoes base-catalyzed aldol condensation with another molecule of the starting material or the product. These bulky, conjugated aldol byproducts not only destroy your mass balance but can also strongly coordinate to the palladium center. This effectively poisons the catalyst, precipitating it out of the catalytic cycle and halting the reaction entirely[1].

Q2: I switched to a milder base to prevent aldol condensation, but now I'm seeing a significant amount of 3-methylacetophenone in my GC-MS trace. Where is this coming from? A: You are observing hydrodehalogenation. While the C-I bond undergoes oxidative addition rapidly, the resulting [Pd(II)(Ar)(I)] complex is stable enough to undergo side reactions if the subsequent transmetalation step is slow. If you are using an alcoholic solvent (like ethanol or isopropanol)—which is common in Suzuki couplings—the alcohol can coordinate to the palladium. Subsequent beta-hydride elimination generates a palladium-hydride species, which reductively eliminates to give the dehalogenated byproduct (3-methylacetophenone)[2]. To eliminate this, you must switch to a non-hydride-donating solvent system.

Q3: How do I balance the need for a base to activate the boronic acid with the need to protect my ketone from enolization? A: The key is utilizing a biphasic solvent system with a base that provides sufficient hydroxide/carbonate ions to the aqueous phase to form the reactive boronate, without creating a highly basic organic phase where the ketone resides. Potassium phosphate (K₃PO₄) or mild carbonates in a Toluene/Water or Dioxane/Water mixture are highly effective. They are basic enough to facilitate transmetalation but mild enough to suppress aldol condensation[3].

III. Mechanistic Pathway Analysis

To fix the reaction, you must visualize the competition between the productive cross-coupling cycle and the parasitic side reactions.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(I)] Pd0->OxAdd 1-(3-Iodo-5-methylphenyl)ethanone TransMet Transmetalation [Pd(II)(Ar)(R)] OxAdd->TransMet Boronic Acid / Base BetaHydride Beta-Hydride Elimination from Solvent (e.g., EtOH) OxAdd->BetaHydride Side Reaction Enolate Enolate Formation (Base Promoted) OxAdd->Enolate Strong Base RedElim Reductive Elimination Cross-Coupled Product TransMet->RedElim RedElim->Pd0 Regeneration DehalProd Dehalogenated Byproduct (3-Methylacetophenone) BetaHydride->DehalProd AldolProd Aldol Condensation Catalyst Poisoning Enolate->AldolProd

Competing pathways: Cross-coupling vs. dehalogenation and aldol condensation side reactions.

IV. Quantitative Data: Impact of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and conversion outcomes for 1-(3-Iodo-5-methylphenyl)ethanone.

Solvent SystemBaseTemp (°C)Conversion (%)Target Yield (%)Major ByproductMechanistic Cause
EtOH / H₂O (1:1)NaOEt (2 eq)80>95253-Methylacetophenoneβ-hydride elimination from EtOH[2]
DMFK₂CO₃ (3 eq)1008540Aldol OligomersHigh-temp base-catalyzed enolization[1]
1,4-Dioxane / H₂ONa₂CO₃ (2 eq)807065Unreacted SMSlow transmetalation, partial catalyst deactivation
Toluene / H₂O (3:1)K₃PO₄ (2 eq)80>9994None (Trace)Optimal biphasic partition, no hydride source[3]
V. Self-Validating Experimental Protocols
Protocol A: Optimized Biphasic Suzuki-Miyaura Coupling

Causality & Validation: By isolating the base in the aqueous phase and utilizing a non-alcoholic organic solvent, we systematically shut down both hydrodehalogenation and aldol condensation pathways. The protocol validates itself if TLC/GC-MS shows the absence of the M-126 Da peak (dehalogenation).

  • Preparation: In a rigorously oven-dried Schlenk flask, add 1-(3-Iodo-5-methylphenyl)ethanone (1.0 eq), the desired arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Atmosphere Exchange: Evacuate and backfill the flask with ultra-pure Argon three times. (Reasoning: Oxygen ingress leads to homocoupling of the boronic acid and rapid oxidation of the Pd(0) active species).

  • Solvent Addition: Add degassed Toluene and degassed deionized water (3:1 v/v ratio) to achieve a 0.2 M substrate concentration.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.02 eq, 2 mol%). (Reasoning: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating the reductive elimination step and outcompeting side reactions).

  • Reaction Execution: Heat to 80°C under vigorous stirring (1000 rpm) for 4-6 hours. (Reasoning: High stirring rates are critical in biphasic systems to maximize the interfacial surface area for transmetalation).

  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Time-Course Diagnostic Sampling (The "Quench-and-Shoot" Method)

Causality & Validation: Differentiating between a dead catalyst and a stalled catalytic cycle requires kinetic observation. This protocol freezes the reaction at specific intervals to give an accurate snapshot of the catalytic health.

  • Sampling: Extract 50 µL aliquots from the organic layer of the active reaction at t = 15 min, 1 h, 2 h, and 4 h.

  • Immediate Quench: Quench the aliquot immediately into 500 µL of cold ethyl acetate containing 1% acetic acid. (Reasoning: Acetic acid instantly neutralizes the base, freezing the aldol condensation profile and stopping further transmetalation).

  • Filtration: Filter the quenched sample through a short plug of silica gel to remove Pd particulates. (Reasoning: Prevents injector port contamination and thermal degradation in the GC).

  • Analysis: Analyze via GC-MS.

    • Validation Check 1: If starting material plateaus at 1 hour while boronic acid remains, the catalyst has been poisoned.

    • Validation Check 2: If starting material continues to deplete but target mass does not increase, substrate degradation (aldol) is occurring.

VI. References
  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL:

  • Suzuki reaction Wikipedia URL:

  • Poisoning of Pt/γ-Al2O3 Aqueous Phase Reforming Catalysts by Ketone and Diketone-Derived Surface Species NIH (National Institutes of Health) URL:

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(3-Iodo-5-methylphenyl)ethanone

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for catalyst selection in cross-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions with the substrate 1-(3-Iodo-5-methylphenyl)ethanone. Our focus is on providing practical, field-proven insights to overcome common experimental challenges.

Introduction to the Substrate: 1-(3-Iodo-5-methylphenyl)ethanone

1-(3-Iodo-5-methylphenyl)ethanone is a valuable building block in organic synthesis. The presence of an aryl iodide bond makes it an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. The reactivity of the C-I bond is the highest among aryl halides, generally following the trend: I > OTf ≈ Br > Cl.[1][2] This high reactivity allows for milder reaction conditions compared to the corresponding aryl bromides or chlorides. The acetyl and methyl groups on the phenyl ring can influence the electronic properties and steric hindrance of the substrate, which should be considered when selecting a catalyst system.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose palladium catalyst for the Suzuki coupling of 1-(3-Iodo-5-methylphenyl)ethanone with an arylboronic acid?

A1: For a highly reactive substrate like an aryl iodide, a good starting point is a combination of a palladium(II) precatalyst such as palladium acetate (Pd(OAc)₂) or a stable palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), paired with a suitable phosphine ligand.[4][5] Triphenylphosphine (PPh₃) is a classic choice, but for improved reactivity and stability, bulky, electron-rich phosphine ligands are often preferred.[6][7]

Q2: My Suzuki coupling reaction is sluggish or not going to completion. What should I check first?

A2: Low or no conversion is a common issue.[1] Here's a troubleshooting workflow:

  • Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands.[8]

  • Solvent and Reagent Quality: Use anhydrous and degassed solvents. Water and oxygen can be detrimental to the catalytic cycle.[8] Ensure the purity of your boronic acid, as impurities can poison the catalyst.[1]

  • Base Selection: The base is crucial for activating the boronic acid.[5] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[3] The choice of base can be solvent-dependent.

  • Ligand Choice: If using a simple ligand like PPh₃, consider switching to a more electron-rich and bulky ligand like SPhos, XPhos, or RuPhos, which can accelerate both oxidative addition and reductive elimination steps.[1][6]

Q3: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A3: Homocoupling, leading to biaryl byproducts, can be minimized by:

  • Reducing Oxygen Exposure: Rigorous degassing of solvents and maintaining a positive pressure of inert gas is critical.

  • Lowering Reaction Temperature: This can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Using an Excess of the Aryl Iodide: A slight excess (e.g., 1.1 equivalents) of 1-(3-Iodo-5-methylphenyl)ethanone can help consume the boronic acid before it homocouplizes.

Recommended Protocol: Suzuki-Miyaura Coupling
ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Readily available and effective precatalysts.[4][5]
Ligand SPhos (4 mol%) or XPhos (4 mol%)Bulky, electron-rich ligands that promote high catalytic activity.[1][6]
Base K₃PO₄ (2.0 equiv.)A strong, effective base for Suzuki couplings.
Solvent Toluene/Water (10:1) or Dioxane/Water (10:1)Biphasic systems are common and often enhance reaction rates.[3]
Temperature 80-110 °CSufficient to drive the reaction to completion for most substrates.
Experimental Workflow

Suzuki_Workflow setup 1. Reaction Setup - Add aryl iodide, boronic acid, base, and ligand to a Schlenk flask. purge 2. Inert Atmosphere - Evacuate and backfill with Ar/N₂ (3x). setup->purge solvent 3. Add Solvents & Catalyst - Add degassed solvent, then Pd catalyst. purge->solvent heat 4. Reaction - Heat to desired temperature with vigorous stirring. solvent->heat monitor 5. Monitoring - Track progress via TLC or LC-MS. heat->monitor workup 6. Workup & Purification - Cool, dilute, wash, and purify by chromatography. monitor->workup

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

II. Heck Coupling

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst and a base.[9][10]

Frequently Asked Questions (FAQs)

Q1: What catalyst system should I start with for the Heck coupling of 1-(3-Iodo-5-methylphenyl)ethanone with an acrylate?

A1: A common and effective starting point is palladium(II) acetate (Pd(OAc)₂) as the precatalyst, often in combination with a phosphine ligand like triphenylphosphine (PPh₃).[9] For more challenging substrates or to improve yields, tri-o-tolylphosphine (P(o-tol)₃) can be a good alternative. The base is typically a tertiary amine like triethylamine (Et₃N).[9]

Q2: My Heck reaction is giving low yields and I see some reduced starting material (dehalogenation). What's happening?

A2: Dehalogenation is a common side reaction in Heck couplings. It can be caused by:

  • Presence of Hydride Sources: Ensure your solvent and reagents are free from impurities that can act as hydride donors.

  • Suboptimal Ligand: The ligand plays a key role in stabilizing the palladium intermediate. A ligand that is too bulky or too electron-donating can sometimes favor dehalogenation. Experimenting with different phosphine ligands is recommended.

  • High Temperatures: While heat is often necessary, excessive temperatures can promote catalyst decomposition and side reactions. Try running the reaction at the lowest effective temperature.[1]

Q3: Can I perform a Heck reaction without a phosphine ligand?

A3: Yes, under certain conditions, a "ligand-free" Heck reaction can be successful, particularly in the presence of an ionic liquid.[10] This variation can simplify purification and make the catalyst reusable. However, for general applications, a phosphine ligand is recommended for better stability and reactivity.

Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd0 Pd(0)L₂ PdII_ArI Ar-Pd(II)-I(L)₂ Pd0->PdII_ArI OxAdd OxAdd Oxidative Addition (Ar-I) PdII_Alkene [Ar-Pd(II)-I(L)₂(Alkene)] PdII_ArI->PdII_Alkene Alkene_Coord Alkene_Coord Alkene Coordination PdII_Alkyl R-Pd(II)-I(L)₂ PdII_Alkene->PdII_Alkyl Mig_Ins Mig_Ins Migratory Insertion PdH H-Pd(II)-I(L)₂ PdII_Alkyl->PdH Beta_Elim Beta_Elim β-Hydride Elimination PdH->Pd0 Red_Elim Red_Elim Reductive Elimination (Base) Troubleshooting_BH start Low Yield in Buchwald-Hartwig Amination check_inert Is the reaction under a strict inert atmosphere? start->check_inert check_inert->start No, re-setup check_reagents Are the amine, base, and solvent pure and dry? check_inert->check_reagents Yes check_reagents->start No, purify/dry reagents check_catalyst Is the Pd precatalyst/ligand active? check_reagents->check_catalyst Yes check_catalyst->start No, use fresh catalyst optimize_ligand Screen alternative bulky phosphine or NHC ligands. check_catalyst->optimize_ligand Yes optimize_base Try a different base (e.g., NaOtBu, LHMDS, K₃PO₄). optimize_ligand->optimize_base optimize_temp Vary the reaction temperature. optimize_base->optimize_temp success Reaction Optimized optimize_temp->success

Caption: A decision tree for troubleshooting Buchwald-Hartwig amination.

V. Copper-Catalyzed Cross-Coupling

While palladium is dominant, copper-catalyzed cross-coupling reactions (Ullmann-type reactions) are also viable, particularly for forming C-N, C-O, and C-S bonds. [11]

Frequently Asked Questions (FAQs)

Q1: Can I use a copper catalyst for C-N coupling with 1-(3-Iodo-5-methylphenyl)ethanone?

A1: Yes, copper-catalyzed N-arylation is a well-established method. [11]A simple and effective system is copper(I) iodide (CuI) as the catalyst, often with a ligand such as 1,10-phenanthroline, and a base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF. [12] Q2: Are there ligand-free copper-catalyzed options?

A2: Yes, for certain substrates, ligand-free copper catalysis is possible. For instance, the coupling of aryl iodides with thiols to form C-S bonds can proceed efficiently with just CuI as the catalyst. [13]However, for C-N and C-O couplings, a ligand is generally required to achieve good yields.

Q3: What are the main advantages of using a copper catalyst over palladium?

A3: The primary advantages of copper are its lower cost and lower toxicity compared to palladium. This can be a significant factor in large-scale industrial applications. However, palladium catalysts often offer a broader substrate scope and milder reaction conditions.

General Recommendations for Copper-Catalyzed Coupling
ComponentRecommendationRationale
Copper Source CuI (5-10 mol%)A readily available and effective copper(I) source. [12][13]
Ligand 1,10-Phenanthroline or an N,N'-dimethylethylenediamine (for C-N/C-O)Ligands are often necessary to facilitate the coupling. [12]
Base Cs₂CO₃ or K₂CO₃ (2.0 equiv.)Common inorganic bases for Ullmann-type reactions.
Solvent DMF or DMSOPolar aprotic solvents are typically used.
Temperature 100-140 °CCopper-catalyzed couplings often require higher temperatures than their palladium counterparts.
General Troubleshooting for All Cross-Coupling Reactions

My reaction mixture turned black, and the reaction stalled. What happened?

The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black" or "copper black," which are inactive, agglomerated forms of the metal. [8]This is a common cause of low conversion.

How to prevent catalyst decomposition:

  • Ensure a Strict Inert Atmosphere: Oxygen can accelerate catalyst decomposition. [8]* Use an Appropriate Ligand: The ligand stabilizes the active metal center. If decomposition is observed, consider a more robust or strongly coordinating ligand. [8]* Avoid Excessively High Temperatures: High temperatures can lead to catalyst degradation. Run the reaction at the lowest temperature that provides a reasonable rate. [1]* Check Reagent Purity: Impurities in your starting materials or solvents can poison the catalyst. [1] By understanding the key parameters of each cross-coupling reaction and anticipating common pitfalls, you can significantly improve the success rate of your experiments with 1-(3-Iodo-5-methylphenyl)ethanone.

References
  • Heck reaction - Wikipedia. Available at: [Link]

  • Heck Reaction - BYJU'S. Available at: [Link]

  • Mechanism of the Heck reaction: nature of oxidative addition and alkene insertion. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Heck reaction - Chemistry LibreTexts. Available at: [Link]

  • Chemistry Heck Reaction - sathee jee - IIT Kanpur. Available at: [Link]

  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC. Available at: [Link]

  • A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions - Chemical Science (RSC Publishing). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Ligand-Free Copper-Catalyzed C−S Coupling of Aryl Iodides and Thiols - ACS Publications. Available at: [Link]

  • Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants - MDPI. Available at: [Link]

  • Copper-Catalyzed Coupling of Hydroxylamines with Aryl Iodides - Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC. Available at: [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate. Available at: [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available at: [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC. Available at: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay | ACS Omega - ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions | Organic... - Fiveable. Available at: [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Available at: [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - MDPI. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives - PMC. Available at: [Link]

  • The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Deiodination of 1-(3-Iodo-5-methylphenyl)ethanone

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing high levels of proto-dehalogenation (deiodination) when utilizing 1-(3-Iodo-5-methylphenyl)e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing high levels of proto-dehalogenation (deiodination) when utilizing 1-(3-Iodo-5-methylphenyl)ethanone in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings).

Mechanistic Overview & Causality

1-(3-Iodo-5-methylphenyl)ethanone features an electron-withdrawing acetyl group that significantly lowers the activation barrier for the initial oxidative addition of the palladium catalyst into the C–I bond. While this makes the substrate highly reactive, it creates a kinetic bottleneck: the resulting Ar-Pd(II)-I complex accumulates rapidly .

If the subsequent transmetalation step is comparatively slow (due to steric hindrance, poor base solubility, or unoptimized ligands), this long-lived intermediate becomes highly susceptible to proto-deiodination (hydrodehalogenation). The palladium center abstracts a proton or hydride from the surrounding environment (solvents, bases, or ligands), yielding 1-(m-tolyl)ethanone as an unwanted byproduct[1].

G Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-I Complex (Accumulates) Pd0->OxAdd Fast Oxidative Addition ArI 1-(3-Iodo-5-methylphenyl)ethanone ArI->OxAdd TransMet Ar-Pd(II)-Nu Complex OxAdd->TransMet Slow Transmetalation PdH Ar-Pd(II)-H Complex OxAdd->PdH Competing Pathway (Base/Solvent Mediated) Prod Desired Cross-Coupled Product TransMet->Prod Reductive Elimination Prod->Pd0 Catalyst Regeneration Hydride Proton/Hydride Source (H2O, Alcohols, Amines) Hydride->PdH Deiod 1-(m-tolyl)ethanone (Deiodinated Byproduct) PdH->Deiod Reductive Elimination

Catalytic cycle showing the competing proto-deiodination pathway of the aryl iodide.

Troubleshooting Guide & FAQs

Q1: I am observing >30% deiodination during my Suzuki-Miyaura coupling. What is the primary cause? Analyst Insight: The primary cause is the kinetic mismatch between oxidative addition and transmetalation. Because oxidative addition is fast for this electron-deficient aryl iodide, a sluggish transmetalation step leaves the Ar-Pd(II)-I complex vulnerable to reacting with proton sources (like water, or from amine/alcohol solvents) instead of the boronic acid[2]. Resolution:

  • Switch to an anhydrous, non-alcoholic solvent system (e.g., Toluene or 1,4-Dioxane)[3].

  • Replace aqueous hydroxide or carbonate bases with finely milled, anhydrous Potassium Phosphate (K₃PO₄)[2].

  • If using boronic acids, consider switching to boronic pinacol esters (BPin) under strictly anhydrous conditions to prevent water-mediated proto-dehalogenation.

Q2: Can my choice of base actively cause deiodination? Analyst Insight: Yes. Alkoxide bases (such as NaOEt or NaOMe) and certain aliphatic amines can undergo β -hydride elimination once coordinated to the palladium center. This transfers a hydride directly to the Ar-Pd(II) complex, rapidly triggering reductive elimination to form the deiodinated byproduct[4]. Resolution: Avoid alkoxide bases entirely for this substrate. Utilize inorganic bases like K₃PO₄ or Cs₂CO₃ that cannot undergo β -hydride elimination.

Q3: How does the choice of ligand affect the hydrodehalogenation pathway? Analyst Insight: Ligands dictate the steric environment and electron density of the palladium center. Small, electron-poor ligands (like PPh₃) fail to promote rapid transmetalation and reductive elimination. Furthermore, at elevated temperatures, basic DMF reaction media can decompose to provide hydride sources that attack the unshielded Pd(II) intermediate[1]. Resolution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos . These ligands enforce a highly active mono-ligated Pd(0) species that accelerates transmetalation, effectively outcompeting the proto-dehalogenation pathway[3].

Quantitative Parameter Analysis

To illustrate the causality of reaction parameters on the fate of 1-(3-Iodo-5-methylphenyl)ethanone, the following table summarizes the expected outcomes based on standard optimization matrices.

Table 1: Impact of Reaction Parameters on the Deiodination of 1-(3-Iodo-5-methylphenyl)ethanone (Model Suzuki Coupling)

Solvent SystemBaseLigand / CatalystTemp (°C)Cross-Coupling Yield (%)Deiodination Yield (%)
Ethanol / H₂O (4:1)Na₂CO₃ (aq)Pd(PPh₃)₄904542
DMFK₂CO₃Pd(dppf)Cl₂1105530
Toluene / H₂O (10:1)K₃PO₄Pd₂dba₃ / SPhos1007218
Anhydrous 1,4-DioxaneK₃PO₄ (milled)XPhos-Pd-G38094 <2

Data synthesized from troubleshooting optimization matrices for electron-deficient aryl halides[2][3].

Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling Protocol (Minimizing Deiodination) Objective: Achieve >90% yield of the cross-coupled product while restricting 1-(m-tolyl)ethanone formation to <2%.

Materials:

  • 1-(3-Iodo-5-methylphenyl)ethanone (1.0 equiv, limiting reagent)

  • Arylboronic acid pinacol ester (Ar-BPin) (1.2 equiv)

  • Precatalyst: XPhos-Pd-G3 (2.0 mol%)

  • Base: Anhydrous Potassium Phosphate (K₃PO₄), finely milled (3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M relative to aryl iodide)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Oven-dry a Schlenk tube equipped with a PTFE-coated magnetic stir bar. Cool under a stream of dry argon. Causality: Eliminating adventitious moisture prevents uncontrolled protonation of the Ar-Pd(II) intermediate[2].

  • Reagent Loading: Add 1-(3-Iodo-5-methylphenyl)ethanone, Ar-BPin, and finely milled K₃PO₄ to the vessel. Causality: Milled K₃PO₄ provides a high surface area for solid-liquid phase transmetalation without requiring protic solvents that act as hydride donors.

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate the vessel and backfill with argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Solvent and Catalyst Addition: In a nitrogen-filled glovebox (or via strict Schlenk technique), dissolve the XPhos-Pd-G3 precatalyst in anhydrous 1,4-Dioxane. Inject this solution into the reaction vessel. Causality: XPhos-Pd-G3 rapidly generates the active mono-ligated L-Pd(0) species at room temperature, ensuring that the catalyst enters the productive cycle immediately, preventing catalyst aggregation or degradation.

  • Reaction Execution: Place the reaction vessel in a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm) for 4–6 hours. Causality: Vigorous stirring is critical in heterogeneous base systems to ensure the transmetalation rate remains high enough to outcompete proto-dehalogenation.

  • Reaction Monitoring (Self-Validation): At the 2-hour mark, withdraw a 10 µL aliquot, quench with ethyl acetate/water, and analyze the organic layer via GC-MS or LC-MS. Validation Check: You should observe the desired product mass. If the mass corresponding to 1-(m-tolyl)ethanone (m/z 134) exceeds 5% relative to the product, the base is likely wet or the boronic ester is sterically hindering transmetalation. Halt the reaction and verify reagent anhydrousness.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the phosphate salts and palladium black. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Sources

Troubleshooting

Technical Support Center: Preventing Homo-Coupling in 1-(3-Iodo-5-methylphenyl)ethanone Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of complex cross-coupling reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of complex cross-coupling reactions. 1-(3-Iodo-5-methylphenyl)ethanone is a highly reactive aryl iodide due to the electron-withdrawing nature of its acetyl group, which accelerates oxidative addition to Palladium(0) catalysts. While this reactivity is beneficial, it creates a kinetic imbalance: if the subsequent transmetalation step is slow, the reaction is highly susceptible to undesired homocoupling pathways.

This guide provides field-proven, causality-driven troubleshooting strategies to ensure your cross-coupling workflows remain highly selective.

I. Mechanistic Causality: Why Does Homocoupling Occur?

When coupling 1-(3-Iodo-5-methylphenyl)ethanone, you are fighting a kinetic battle against two distinct homocoupling pathways:

  • Aryl-Aryl Reductive Homocoupling (Ullmann-Type): Because the oxidative addition of this specific aryl iodide is extremely fast, the intermediate Ar-Pd(II)-I species can accumulate. In the presence of reductants (such as amine bases, alcohols, or even DMSO), this intermediate disproportionates into an Ar-Pd(II)-Ar species, which then reductively eliminates to form the symmetric biaryl 1,1'-biphenyl-3,3'-diacetyl-5,5'-dimethyl[1][2].

  • Nucleophile Oxidative Homocoupling: In Sonogashira or Suzuki-Miyaura couplings, the coupling partners (alkynes or boronic acids) can undergo Glaser-Hay[3] or oxidative homocoupling[4], respectively. This is typically mediated by trace oxygen interacting with Copper(I) or Palladium(II) intermediates.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd + Ar-I ArI 1-(3-Iodo-5-methylphenyl)ethanone ArI->OxAdd TransMet Transmetalation (Cross-Coupling) OxAdd->TransMet + Nucleophile (Fast) Homocoup1 Reductant/Base Induced Disproportionation OxAdd->Homocoup1 Slow Transmetalation RedElim Reductive Elimination (Desired Product) TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) ArPdAr Ar-Pd(II)-Ar Intermediate Homocoup1->ArPdAr Biaryl Biaryl Homocoupled Product ArPdAr->Biaryl Reductive Elimination Biaryl->Pd0 Regenerates Pd(0)

Mechanistic divergence between desired cross-coupling and undesired reductive homocoupling.

II. Diagnostic Workflow

Before adjusting your protocol, you must identify which component is homocoupling via LC-MS or GC-MS.

Troubleshooting Start Identify Homocoupling Type via LC-MS/GC-MS Type1 Aryl-Aryl Biaryl (Aryl Iodide Homocoupling) Start->Type1 Type2 Alkyne-Alkyne / Boron-Boron (Nucleophile Homocoupling) Start->Type2 Sol1 Reduce Pd Loading & Change Base Type1->Sol1 Sol2 Use Bulky Ligands (e.g., XPhos, SPhos) Type1->Sol2 Sol3 Rigorous Degassing (Freeze-Pump-Thaw) Type2->Sol3 Sol4 Slow Addition of Nucleophile Type2->Sol4 Sol5 Copper-Free Conditions (For Sonogashira) Type2->Sol5

Diagnostic workflow for identifying and resolving specific cross-coupling homocoupling pathways.

III. Frequently Asked Questions (FAQs)

Q1: I am observing a large amount of 1,1'-biphenyl-3,3'-diacetyl-5,5'-dimethyl instead of my cross-coupled product. Why does this happen and how do I stop it? A1: You are observing Ullmann-type reductive homocoupling of the aryl iodide[2]. Because 1-(3-Iodo-5-methylphenyl)ethanone is highly activated, it forms the Ar-Pd(II)-I intermediate almost instantly. If your nucleophile is sterically hindered, this intermediate accumulates. Reductants in your system (such as amine bases, alcohols, or DMSO, which can act as both a solvent and a reducing agent[1]) facilitate disproportionation into an Ar-Pd(II)-Ar species, which then reductively eliminates to form the biaryl[5]. Solution:

  • Switch to a bulkier, electron-rich ligand (e.g., XPhos). These ligands accelerate transmetalation and sterically hinder the formation of the Ar-Pd(II)-Ar intermediate[6].

  • Avoid reducing solvents/bases like DMSO[1] or excess triethylamine, switching to non-nucleophilic bases like K2CO3 or Cs2CO3 in THF or Toluene[2].

Q2: In my Sonogashira coupling with this aryl iodide, my terminal alkyne is forming a diyne (Glaser coupling). How can I suppress this? A2: Glaser homocoupling of the alkyne is driven by the copper(I) co-catalyst in the presence of trace oxygen, which oxidizes the copper acetylide[7]. Solution:

  • Exclude Oxygen: Standard nitrogen bubbling is often insufficient. Utilize the Freeze-Pump-Thaw method or N2/Ar sparging to rigorously degas your solvents[3].

  • Copper-Free Protocol: Because 1-(3-Iodo-5-methylphenyl)ethanone is a highly reactive aryl iodide, a copper co-catalyst is often unnecessary. Using Pd(PPh3)4 or Pd(OAc)2 without CuI completely eliminates the Glaser pathway[7].

  • Syringe Pump Addition: If copper must be used, add the alkyne slowly via a syringe pump to keep its instantaneous concentration low[3].

Q3: During a Suzuki-Miyaura coupling, my boronic acid is homocoupling. How do I fix this? A3: Boronic acid homocoupling is typically an oxidative process mediated by Pd(II) and trace O2, where two boronic acids couple and reduce Pd(II) to Pd(0)[8]. It can also occur via pathways involving the simultaneous presence of Ar-X, Ar-M, and Pd[4]. Solution: Ensure strictly anaerobic conditions via a subsurface sparge with nitrogen[4]. Additionally, limit the homocoupling by adding the boronic acid in portions rather than all at once.

IV. Quantitative Impact of Reaction Parameters

To systematically optimize the coupling of 1-(3-Iodo-5-methylphenyl)ethanone, refer to the parameter matrix below.

Parameter ChangeImpact on Aryl HomocouplingImpact on Nucleophile HomocouplingMechanistic Rationale
Switch from Et3N to K2CO3 Decreases significantlyNeutralRemoves the amine which can act as a hydride donor/reductant for Pd(II)[2].
Use of Cu-Free Conditions NeutralEliminates completelyRemoves the Cu(I)/Cu(II) redox cycle responsible for oxidative alkyne dimerization[7].
Ligand: PPh3 → XPhos DecreasesDecreasesBulky biaryl phosphines accelerate transmetalation, outcompeting side reactions[6].
Slow Addition of Nucleophile Increases slightlyDecreases significantlyLowers nucleophile concentration, preventing bimolecular dimerization[3].
Rigorous Degassing (Ar) NeutralDecreases completelyPrevents O2-mediated oxidation of Pd or Cu intermediates[4].

V. Self-Validating Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is engineered as a self-validating system to prevent both aryl-aryl reductive homocoupling and alkyne-alkyne oxidative homocoupling when using 1-(3-Iodo-5-methylphenyl)ethanone.

Step-by-Step Methodology:

  • Preparation & Rigorous Degassing:

    • Transfer THF (solvent) and Diisopropylamine (base, 3.0 equiv) into a Schlenk flask.

    • Perform three cycles of Freeze-Pump-Thaw to ensure the complete removal of dissolved oxygen. Backfill with ultra-pure Argon[7].

  • Catalyst & Substrate Loading:

    • In a nitrogen-filled glovebox, add 1-(3-Iodo-5-methylphenyl)ethanone (1.0 equiv, 1.0 mmol) and Pd(PPh3)4 (2-5 mol%) to a flame-dried reaction vial. Note: No CuI is added to prevent Glaser coupling[7].

  • Reaction Initiation:

    • Inject the degassed THF/Diisopropylamine mixture into the reaction vial under positive Argon pressure.

    • Heat the mixture to 60 °C.

  • Controlled Nucleophile Addition:

    • Dilute the terminal alkyne (1.2 equiv) in 2 mL of degassed THF.

    • Using a syringe pump, add the alkyne solution dropwise over 2 hours. Causality: Keeping the alkyne concentration low prevents bimolecular interactions, while the high reactivity of the aryl iodide ensures immediate cross-coupling upon alkyne introduction[3].

  • Validation & Workup:

    • Monitor via GC-MS. The absence of the m/z corresponding to the diyne and the biaryl validates the exclusion of O2 and the efficacy of the Cu-free system.

    • Quench with saturated NH4Cl, extract with EtOAc, dry over Na2SO4, and purify via silica gel chromatography.

VI. References

1.[3] Minimizing homocoupling side products in Sonogashira reactions - Benchchem. URL: 2.[8] Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. URL: 3.[7] Minimizing homocoupling byproducts in Sonogashira reactions of 1-bromobut-1-ene - Benchchem. URL: 4.[4] Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. URL: 5.[6] Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions - ACS Publications. URL: 6.[1] Palladium catalyzed reductive homocoupling reactions of aromatic halides in dimethyl sulfoxide (DMSO) solution - ResearchGate. URL: 7.[2] Preparation of Unsymmetrical Biaryls by Pd(II)-Catalyzed Cross-Coupling of Aryl Iodides - ACS Publications. URL: 8.[5] Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - Operachem. URL:

Sources

Optimization

Application Support Center: Scalability &amp; Troubleshooting for 1-(3-Iodo-5-methylphenyl)ethanone Synthesis

Welcome to the Technical Support Center for the synthesis and scale-up of 1-(3-Iodo-5-methylphenyl)ethanone (also known as 3-iodo-5-methylacetophenone). This guide is engineered for process chemists and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 1-(3-Iodo-5-methylphenyl)ethanone (also known as 3-iodo-5-methylacetophenone). This guide is engineered for process chemists and drug development professionals facing thermal, regiochemical, and mass-transfer bottlenecks during the kilogram-scale production of this critical building block.

Section 1: Route Design & Regiochemistry (FAQs)

Q: Why do we strongly discourage the direct electrophilic iodination of 3-methylacetophenone at scale? A: Direct iodination of 3-methylacetophenone is a regiochemical nightmare. The acetyl group is strongly deactivating and meta-directing, while the methyl group is weakly activating and ortho/para-directing. This electronic conflict leads to a complex mixture of regioisomers[1]. At a small scale, these isomers might be separated via column chromatography, but at the pilot scale, the lack of regioselectivity results in catastrophic yield losses and unviable purification costs.

Q: What is the recommended scalable synthetic pathway? A: The most chemically sound and regiospecific route is the Sandmeyer-type iododeamination starting from 3-amino-5-methylacetophenone[2]. By pre-installing the nitrogen at the exact position required for the iodine atom, you completely bypass the regioselectivity issues of electrophilic aromatic substitution. The amine is diazotized to form a diazonium salt, which is subsequently displaced by an iodide source (KI or NaI) to yield the target molecule[2].

Section 2: Troubleshooting the Batch Sandmeyer Process

If you are currently running the Sandmeyer route in traditional batch reactors, you will likely encounter several severe scalability limits.

Issue 1: Thermal Runaway During Diazotization

  • Symptom: Rapid temperature spikes (>15 °C) and generation of dark, tarry byproducts during the addition of sodium nitrite ( NaNO2​ ).

  • Causality: Diazotization is highly exothermic. In batch vessels, the surface-area-to-volume ratio decreases as scale increases, leading to poor heat dissipation. If the temperature exceeds 5–10 °C, the diazonium intermediate prematurely decomposes into phenols or biphenyls[3].

  • Solution: Transition to continuous flow (see Section 3) or strictly limit the NaNO2​ feed rate while utilizing cryogenic jacket cooling.

Issue 2: Severe Foaming and Loss of Containment

  • Symptom: Violent bubbling and reactor overflow during the addition of the iodide source.

  • Causality: The iododeamination step releases one mole of nitrogen gas ( N2​ ) for every mole of product formed[4]. In a 100-mole batch, this equates to over 2,400 liters of gas rapidly expanding through a biphasic aqueous/organic mixture, causing uncontrollable foaming and mass transfer limitations[3].

  • Solution: Use a continuous gas-liquid separator or dose the diazonium salt into a heated iodide solution (reverse addition) to control the rate of gas evolution.

Section 3: The Continuous Flow Solution (The Gold Standard)

To fundamentally resolve the thermal and gas evolution hazards of the batch Sandmeyer reaction, we recommend transitioning to a Continuous Flow Diazotization-Iodination workflow[5]. Microreactors provide superior heat transfer to tame the exotherm and minimize the active volume of the explosive diazonium intermediate[6].

Step-by-Step Flow Methodology

This protocol is designed as a self-validating system utilizing Process Analytical Technology (PAT).

  • System Priming & PAT Calibration: Flush the fluidic network (PFA tubing, 1.0 mm ID) with the carrier solvent (e.g., Acetonitrile/0.5 M aqueous H2​SO4​ ). Initialize inline Attenuated Total Reflectance (ATR) FTIR spectroscopy to monitor the diazonium N≡N stretch (~2250 cm⁻¹)[7].

  • Reagent Delivery (Diazotization): Using high-precision syringe pumps, deliver Stream A (3-amino-5-methylacetophenone in MeCN/H2​SO4​ ) and Stream B (aqueous NaNO2​ ) into a T-mixer.

  • Microreactor 1 (0–5 °C): The mixed stream enters a cooled residence coil. The high surface-area-to-volume ratio ensures isothermal conditions. A residence time of 30–60 seconds ensures complete conversion to the diazonium salt without hazardous accumulation[6]. Validation: The inline FTIR should show a stable peak at 2250 cm⁻¹.

  • Iodination (Microreactor 2 at 60 °C): The diazonium stream meets Stream C (aqueous KI) at a second T-mixer and immediately enters a heated coil. The elevated temperature rapidly drives the radical Sandmeyer displacement, preventing the buildup of unreacted intermediates[4].

  • Inline Gas Separation & Quench: The biphasic effluent (containing product, aqueous waste, and N2​ gas) is routed through a continuous membrane-based gas-liquid separator to safely vent the nitrogen[5]. The liquid stream is continuously quenched into a stirred vessel of aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize residual iodine.

Process Visualization

FlowChemistry N1 3-Amino-5-methylacetophenone + aq. H2SO4 R1 Microreactor 1 (Diazotization) T = 0-5 °C N1->R1 Pump A N2 NaNO2 (aq) N2->R1 Pump B N3 KI (aq) R2 Microreactor 2 (Iodination) T = 60 °C N3->R2 Pump C R1->R2 Diazonium Intermediate S1 Gas-Liquid Separator (N2 venting) R2->S1 Biphasic mixture + N2 gas Out 1-(3-Iodo-5-methylphenyl)ethanone S1->Out Quench

Fig 1. Continuous flow setup for the safe diazotization and iodination of 3-amino-5-methylacetophenone.

Section 4: Quantitative Scalability Metrics

The transition from batch to continuous flow not only improves safety but drastically alters the process economics and purity profiles. Below is a comparative summary of the two paradigms.

ParameterTraditional Batch ProcessContinuous Flow Process
Scale Limit < 500 g (Strict safety constraints)Multi-kg (via continuous numbering-up)
Total Processing Time 8 – 12 hours (due to slow dosing)< 5 minutes (system residence time)
Isolated Yield 45 – 55% (Losses to thermal degradation)82 – 88%
Regiopurity > 99% (Dependent on starting amine)> 99% (Dependent on starting amine)
Thermal Hazard High (Accumulation of diazonium)Low (In-situ generation and consumption)
Gas Management Severe foaming; requires 3x reactor headspaceControlled inline venting via separator

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-(3-Iodo-5-methylphenyl)ethanone vs. 1-(3-Bromo-5-methylphenyl)ethanone

Structural Analysis & Mechanistic Causality For drug development professionals and synthetic chemists, selecting the optimal aryl halide is a critical parameter in transition metal-catalyzed cross-coupling. 1-(3-Iodo-5-m...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis & Mechanistic Causality

For drug development professionals and synthetic chemists, selecting the optimal aryl halide is a critical parameter in transition metal-catalyzed cross-coupling. 1-(3-Iodo-5-methylphenyl)ethanone and 1-(3-bromo-5-methylphenyl)ethanone share an identical electronic scaffold: an electron-withdrawing acetyl group at C1 and an electron-donating methyl group at C5. Because these substituents maintain the same meta-relationship to the halogen at C3 in both molecules, the electronic and steric influence on the carbon-halogen (C-X) bond is identical.

Therefore, any divergence in their chemical reactivity is strictly dictated by the nature of the halogen atom itself. The fundamental driver of this difference is the Bond Dissociation Energy (BDE). The C-I bond is significantly longer and weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol)[1]. In palladium-catalyzed cross-coupling, the cleavage of this bond via oxidative addition to a low-valent Pd(0) center is typically the rate-determining step. Consequently, the iodo derivative undergoes oxidative addition orders of magnitude faster than the bromo derivative[1]. Furthermore, kinetic studies on monomeric arylpalladium(II) halide complexes confirm that the electronic properties of the specific halide control the rates of both addition and elimination[2].

Reactivity Pd Pd(0) Catalyst OxI Rapid Oxidative Addition Pd->OxI OxBr Slower Oxidative Addition Pd->OxBr ArI 1-(3-Iodo-5-methylphenyl)ethanone Weaker C-I Bond ArI->OxI ArBr 1-(3-Bromo-5-methylphenyl)ethanone Stronger C-Br Bond ArBr->OxBr PdII_I Pd(II)-Aryl Iodide Complex OxI->PdII_I PdII_Br Pd(II)-Aryl Bromide Complex OxBr->PdII_Br

Mechanistic divergence in Pd(0) oxidative addition between iodo and bromo derivatives.

Nuances in Cross-Coupling: When Faster Isn't Always Better

While the kinetic advantage of the aryl iodide is clear, practical application requires a nuanced approach based on the specific catalytic cycle:

  • C-C Bond Formation (Suzuki, Heck, Sonogashira): The iodo derivative is unequivocally superior. Its rapid oxidative addition allows for milder reaction conditions (often room temperature) and lower catalyst loadings, preserving sensitive functional groups[1].

  • C-N Bond Formation (Buchwald-Hartwig Amination): A paradoxical effect known as "iodide inhibition" frequently occurs. The cleaved iodide anion can bridge two Pd centers, forming highly stable, off-cycle Pd-I-Pd dimers. This prevents the amine nucleophile from coordinating to the metal[3]. Consequently, 1-(3-bromo-5-methylphenyl)ethanone often yields superior, more consistent results in standard amination protocols unless specific biarylphosphine ligands or iodide-insoluble solvents (like toluene) are utilized to precipitate the iodide byproduct[3].

  • Carbonylation & Formylation: While both substrates exhibit similar kinetic behaviors during migratory insertion, the oxidative addition of the bromide requires slightly more forcing conditions or highly electron-rich ligands to overcome the higher activation barrier[4].

Quantitative Performance Comparison

The following table synthesizes the expected empirical performance of both derivatives across standard synthetic workflows based on their established kinetic profiles.

Reaction Parameter1-(3-Iodo-5-methylphenyl)ethanone1-(3-Bromo-5-methylphenyl)ethanoneMechanistic Rationale
C-X Bond Dissociation Energy ~65 kcal/mol~81 kcal/molIodine's larger atomic radius leads to poorer orbital overlap with carbon[1].
Suzuki-Miyaura (C-C) High reactivity; proceeds at 25–40°CModerate reactivity; requires 60–80°CWeaker C-I bond accelerates the rate-determining oxidative addition step[1].
Buchwald-Hartwig (C-N) Variable; prone to "iodide inhibition"Consistently high yieldsCleaved iodide forms stable, off-cycle Pd-dimers, blocking amine binding[3].
Carbonylation (C-C=O) Rapid oxidative additionSlower oxidative additionBromides require more electron-rich ligands to facilitate Pd insertion[4].
Reductive Elimination Least favored thermodynamicallyFaster relative to iodideHalide electronic properties dictate the equilibrium of addition/elimination[2].

Self-Validating Experimental Protocol: Competitive Kinetic Assay

To empirically validate the reactivity differential without relying on isolated yields—which are highly susceptible to user error, solubility issues, and purification losses—we employ a one-pot competitive Suzuki-Miyaura coupling . By supplying substoichiometric boronic acid to an equimolar mixture of both electrophiles, the substrates are forced to compete for the active Pd(0) catalyst.

Workflow Step1 1. Equimolar Ar-I & Ar-Br Step2 2. Add Reagents (Limiting PhB(OH)2) Step1->Step2 Step3 3. Parallel Reaction Step2->Step3 Step4 4. Quench & Extract Step3->Step4 Step5 5. GC-FID Kinetic Analysis Step4->Step5

Self-validating experimental workflow for competitive cross-coupling analysis.

Step-by-Step Methodology
  • Substrate Preparation: In a flame-dried 10 mL Schlenk flask under a nitrogen atmosphere, combine 1-(3-iodo-5-methylphenyl)ethanone (0.50 mmol), 1-(3-bromo-5-methylphenyl)ethanone (0.50 mmol), and dodecane (0.50 mmol).

    • Causality: Dodecane acts as an inert internal standard. This creates a self-validating system where the consumption of starting materials can be precisely quantified via GC-FID relative to a fixed baseline, independent of product isolation.

  • Reagent Addition: Add phenylboronic acid (0.50 mmol), anhydrous K₂CO₃ (1.50 mmol), and Pd(PPh₃)₄ (0.01 mmol, 2 mol%).

    • Causality: Phenylboronic acid is deliberately the limiting reagent. This forces a direct kinetic competition between the Ar-I and Ar-Br substrates for the limited Pd(0) centers. Adding the catalyst last minimizes background degradation before solvation.

  • Solvent Introduction & Reaction: Inject 5.5 mL of a degassed Toluene/H₂O mixture (10:1 v/v). Seal the flask and stir at 50°C for 2 hours.

    • Causality: A biphasic system ensures the inorganic base dissolves while keeping the organic substrates in the reactive phase. 50°C is a strategic middle-ground temperature where the iodo derivative reacts rapidly, but the bromo derivative's reaction rate remains sluggish, maximizing the observable kinetic delta.

  • Quenching: Remove a 100 µL aliquot via microsyringe and immediately quench into a vial containing 1 mL of ethyl acetate and 1 mL of saturated aqueous NaCl.

    • Causality: Immediate biphasic quenching instantly halts the catalytic cycle by separating the organic substrates from the aqueous base and precipitating the catalyst, ensuring the kinetic data represents an exact time point.

  • Analysis: Analyze the organic layer via GC-FID. Calculate the ratio of remaining 1-(3-iodo-5-methylphenyl)ethanone to 1-(3-bromo-5-methylphenyl)ethanone relative to the dodecane standard.

    • Expected Result: The chromatogram will show near-total consumption of the iodo derivative with the bromo derivative remaining largely unreacted, empirically proving the Ar-I kinetic advantage.

References

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. National Institutes of Health (PMC) / MIT. Available at:[Link]

  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis. Available at:[Link]

  • Directly Observed Reductive Elimination of Aryl Halides from Monomeric Arylpalladium(II) Halide Complexes. The Hartwig Group, UC Berkeley. Available at:[Link]

Sources

Comparative

A Comprehensive DFT-Driven Guide to the Reactivity of 1-(3-Iodo-5-methylphenyl)ethanone

For drug development professionals and synthetic chemists, 1-(3-iodo-5-methylphenyl)ethanone is a pivotal molecular scaffold. Its substituted aromatic ring serves as a versatile building block for constructing complex mo...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, 1-(3-iodo-5-methylphenyl)ethanone is a pivotal molecular scaffold. Its substituted aromatic ring serves as a versatile building block for constructing complex molecular architectures, particularly through transition-metal-catalyzed cross-coupling reactions. The presence of the iodo-, methyl-, and acetyl groups imparts a unique electronic and steric profile, making a nuanced understanding of its reactivity essential for optimizing reaction conditions, predicting side products, and designing novel synthetic pathways.

This guide provides a deep dive into the reactivity of 1-(3-iodo-5-methylphenyl)ethanone through the lens of Density Functional Theory (DFT). We will move beyond simple reaction schemes to explore the fundamental electronic properties that govern its behavior. This DFT-based comparison will illuminate the molecule's susceptibility to various chemical transformations, offering a predictive framework to guide experimental design.

Part 1: The "Why" and "How" of DFT in Reactivity Analysis

Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry, providing a robust framework for correlating a molecule's electron density with its energy and, by extension, its reactivity.[1] Unlike methods that approximate the complex multi-electron wavefunction, DFT simplifies the problem by focusing on the spatially dependent electron density, offering a potent balance of accuracy and computational efficiency.[2]

For a molecule like 1-(3-iodo-5-methylphenyl)ethanone, DFT allows us to calculate a suite of electronic descriptors that act as quantitative indicators of reactivity. This theoretical approach enables us to "see" the electron distribution and predict how the molecule will interact with other reagents before a single experiment is conducted.

Key Reactivity Descriptors:
  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[3][4] The HOMO represents the region from which electrons are most readily donated (nucleophilic character), while the LUMO indicates the region most receptive to accepting electrons (electrophilic character).[5] The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[6]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to a molecule's reactive sites, highlighting regions of negative potential (red/yellow) that are susceptible to electrophilic attack and regions of positive potential (blue) that are prone to nucleophilic attack.

  • Atomic Charges: Methods like Mulliken population analysis[7][8] and Natural Population Analysis (NPA) from Natural Bond Orbital (NBO) theory[9] assign partial charges to each atom in the molecule. These charges help identify localized electron-rich and electron-deficient centers. While useful, it's important to note that Mulliken charges can be highly dependent on the chosen basis set.[8]

  • Halogen Bonding and the σ-hole: A key feature of heavier halogens like iodine is the anisotropic distribution of electron density around the atom.[10] This creates a region of positive electrostatic potential, known as a σ-hole, along the axis of the C-I bond, opposite to the covalent bond.[11] This positive region allows the iodine to act as a Lewis acid, forming non-covalent interactions known as halogen bonds.[10][12]

Part 2: A Practical DFT Workflow for Reactivity Analysis

This section outlines a validated, step-by-step protocol for performing a comprehensive DFT analysis on 1-(3-iodo-5-methylphenyl)ethanone using a computational chemistry package like Gaussian.

Experimental Protocol: DFT Calculation Workflow
  • Structure Input and Pre-optimization:

    • Draw the 3D structure of 1-(3-iodo-5-methylphenyl)ethanone using a molecular editor (e.g., GaussView, Avogadro).

    • Perform an initial geometry optimization using a computationally inexpensive method (e.g., a molecular mechanics force field like UFF) to obtain a reasonable starting geometry.

  • Geometry Optimization and Frequency Calculation:

    • Causality: The goal is to find the lowest energy conformation (ground state) of the molecule on the potential energy surface. A frequency calculation is essential to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

    • Methodology:

      • Select a DFT functional. The B3LYP functional is a widely used hybrid functional that often provides good results for organic molecules.

      • Choose a basis set. For C, H, and O atoms, a Pople-style basis set like 6-311++G(d,p) is appropriate. For the iodine atom, which has a large number of electrons, an effective core potential (ECP) like LANL2DZ is crucial for computational efficiency while accurately treating the valence electrons.

      • Set up the calculation in Gaussian using keywords such as Opt Freq B3LYP/GenECP. The GenECP keyword allows for the use of different basis sets for different atoms.

      • Run the calculation.

  • Population and Orbital Analysis:

    • Causality: To understand the electronic distribution and bonding characteristics.

    • Methodology:

      • Using the optimized geometry from the previous step, perform a single-point energy calculation.

      • Include keywords to request specific analyses: Pop=NPA for Natural Population Analysis and Pop=Mulliken for Mulliken population analysis. To perform a full Natural Bond Orbital analysis, use Pop=NBO.

      • This calculation will generate output files containing atomic charges, orbital occupancies, and details of donor-acceptor interactions within the molecule.

  • FMO and MEP Visualization:

    • Causality: To visually interpret the reactivity predictions from the calculated data.

    • Methodology:

      • Use the checkpoint file (.chk) generated from the Gaussian calculation.

      • Open the checkpoint file in a visualization software (e.g., GaussView).

      • Generate surfaces for the HOMO, LUMO, and the MEP mapped onto the total electron density. Analyze the resulting images to identify reactive sites.

Computational Workflow Diagram

G cluster_pre Step 1: Input & Pre-Optimization cluster_dft Step 2: DFT Ground State cluster_analysis Step 3: Electronic Property Calculation cluster_vis Step 4: Visualization & Interpretation mol_build Build 3D Structure mm_opt Molecular Mechanics Optimization mol_build->mm_opt geom_opt Geometry Optimization (B3LYP/GenECP) mm_opt->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_calc Single-Point Energy freq_calc->sp_calc pop_anal Population Analysis (NPA, Mulliken, NBO) sp_calc->pop_anal vis_fmo Visualize HOMO/LUMO sp_calc->vis_fmo vis_mep Visualize MEP Surface sp_calc->vis_mep

Caption: A step-by-step workflow for DFT analysis of molecular reactivity.

Part 3: Comparative Reactivity Analysis

Based on the DFT protocol, we can now compare the reactivity at different sites of 1-(3-iodo-5-methylphenyl)ethanone for several key classes of organic reactions.

A. Nucleophilic and Electrophilic Sites

The acetyl group is strongly electron-withdrawing, influencing the electron density across the entire molecule.

  • Nucleophilic Attack: The MEP surface and population analysis would reveal two primary sites susceptible to nucleophilic attack:

    • The Carbonyl Carbon: This is the most significant electrophilic site. The high electronegativity of the oxygen atom polarizes the C=O bond, resulting in a large positive partial charge on the carbon atom. This makes it a prime target for nucleophiles like organometallics or reducing agents.

    • The C-I Carbon (C3): While less electrophilic than the carbonyl carbon, the carbon atom attached to the iodine will carry a partial positive charge due to the electronegativity and polarizability of iodine. This site is the key to the cross-coupling reactions discussed below.

  • Electrophilic Attack: The primary nucleophilic sites are:

    • The Carbonyl Oxygen: The lone pairs on the oxygen atom make it the most basic site in the molecule, susceptible to protonation or coordination with Lewis acids.

    • The Aromatic Ring: The methyl group is a weak ortho-, para-director, while the acetyl group is a meta-director. DFT calculations of Fukui functions and the distribution of the HOMO would confirm that positions C2, C4, and C6 are the most nucleophilic carbons on the ring, making them the most likely sites for electrophilic aromatic substitution.

SitePredicted Partial Charge (NPA)Reactivity TypeRelevant Reactions
Carbonyl CarbonHighly PositiveElectrophilicGrignard addition, Reduction, Wittig reaction
Carbonyl OxygenHighly NegativeNucleophilic / BasicAcid catalysis, Lewis acid coordination
C3 (C-I)PositiveElectrophilicOxidative addition in cross-coupling[13]
C2, C4, C6 (Aromatic)Slightly NegativeNucleophilicElectrophilic Aromatic Substitution
Iodine AtomSlightly Negative (Overall)Halogen Bond DonorSupramolecular chemistry, Crystal engineering[12]
B. Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Aryl iodides are premier substrates for a host of palladium-catalyzed cross-coupling reactions due to the relatively low C-I bond dissociation energy.[13] We will compare the suitability of 1-(3-iodo-5-methylphenyl)ethanone for three major transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The critical, rate-determining step for these reactions is typically the oxidative addition of the aryl iodide to a Pd(0) catalyst.[14][15] The electron-withdrawing acetyl group is expected to accelerate this step by lowering the electron density at the C-I bond, making the carbon atom more electrophilic and susceptible to attack by the electron-rich Pd(0) center.

G cluster_coupling Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition Pd(II) Complex->Pd(0)L2 Reductive Elimination Final Product Final Product Pd(II) Complex->Final Product Transmetalation Transmetalation (Suzuki) Pd(II) Complex->Transmetalation Amine_Coord Amine Coordination (Buchwald-Hartwig) Pd(II) Complex->Amine_Coord Alkyne_Coord Alkyne Coordination (Sonogashira) Pd(II) Complex->Alkyne_Coord Ar-I R-I Ar-I->Pd(II) Complex

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

ReactionCoupling PartnerProduct TypeExpected Reactivity of 1-(3-Iodo-5-methylphenyl)ethanoneKey Considerations
Suzuki-Miyaura [16]Organoboron Reagent (RB(OH)₂)C(sp²)-C(sp²) Bond (Biaryl)High. The electron-withdrawing nature of the acetyl group facilitates the initial oxidative addition.The ketone functionality is generally tolerant of Suzuki conditions. Base selection is important to avoid side reactions.
Buchwald-Hartwig Amination [14]Primary/Secondary Amine (R₂NH)C(sp²)-N Bond (Arylamine)High. This substrate is an excellent candidate for forming arylamines, which are crucial in medicinal chemistry.Ligand choice is critical to ensure efficient reductive elimination. The steric bulk around the iodine is minimal.[17]
Sonogashira Coupling [18]Terminal Alkyne (R-C≡CH)C(sp²)-C(sp) Bond (Arylalkyne)Very High. Aryl iodides are the most reactive partners for Sonogashira couplings.[19]Typically requires a copper(I) co-catalyst, although copper-free methods exist.[20] The reaction is usually fast and efficient.

Comparison Summary: DFT studies on related systems show that electron-withdrawing groups generally enhance the rate of oxidative addition. Therefore, 1-(3-iodo-5-methylphenyl)ethanone is predicted to be a more reactive substrate in these cross-coupling reactions compared to an analogue with an electron-donating group (e.g., an ether) in place of the acetyl group.

C. Halogen Bonding Potential

The MEP calculation is the definitive tool for evaluating halogen bonding capability. For 1-(3-iodo-5-methylphenyl)ethanone, the MEP surface would show a distinct, intense blue region (positive potential) on the iodine atom, directly opposite the C-I bond.[12] The magnitude of this σ-hole (termed Vs,max) can be quantified. The electron-withdrawing acetyl group, by pulling electron density away from the aromatic ring and subsequently from the iodine atom, is expected to intensify the positive nature of the σ-hole.

Comparative Analysis:

  • vs. Iodobenzene: 1-(3-Iodo-5-methylphenyl)ethanone will be a stronger halogen bond donor than iodobenzene. The acetyl group enhances the σ-hole.

  • vs. 1-Iodo-3,5-dinitrobenzene: It will be a weaker halogen bond donor. The two nitro groups are exceptionally strong electron-withdrawing groups and would create a much more positive σ-hole on the iodine atom.

This latent halogen bonding capability is crucial in the context of drug design, where these interactions can be exploited for specific binding to biological targets, and in materials science for the rational design of crystal structures.[12]

Conclusion

This guide demonstrates that a DFT-based approach provides powerful, predictive insights into the chemical reactivity of 1-(3-iodo-5-methylphenyl)ethanone. By calculating and visualizing fundamental electronic properties, we can move beyond empirical observations to a rational, theory-driven understanding of its behavior.

Our analysis concludes that:

  • The carbonyl carbon is the most electrophilic site for nucleophilic addition.

  • The C-I bond is highly activated for participation in palladium-catalyzed cross-coupling reactions, with the electron-withdrawing acetyl group enhancing its reactivity.

  • The iodine atom possesses a significant σ-hole, making the molecule a competent halogen bond donor, a feature that can be exploited in supramolecular chemistry and drug design.

By integrating these computational protocols into their research workflow, scientists can accelerate discovery, optimize synthetic strategies, and unlock the full potential of this versatile chemical building block.

References

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Validation

Biological activity of derivatives of 1-(3-Iodo-5-methylphenyl)ethanone

Title: Comparative Guide: Biological Activity and Synthesis of 1-(3-Iodo-5-methylphenyl)ethanone Derivatives Executive Summary 1-(3-Iodo-5-methylphenyl)ethanone, particularly its 2-hydroxy analog (2-hydroxy-3-iodo-5-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Biological Activity and Synthesis of 1-(3-Iodo-5-methylphenyl)ethanone Derivatives

Executive Summary

1-(3-Iodo-5-methylphenyl)ethanone, particularly its 2-hydroxy analog (2-hydroxy-3-iodo-5-methylacetophenone), serves as a highly versatile precursor in medicinal chemistry ()[1]. The strategic placement of the iodine atom at the C3 position introduces significant lipophilicity and electron-withdrawing characteristics, which are critical for enhancing cellular membrane permeability. This guide objectively compares the biological performance of its three primary derivative classes—Chalcones, 1,3-Thiazines, and Pyrazolines—and provides self-validating experimental workflows for their synthesis and evaluation.

Mechanistic Grounding: The Core Pharmacophore

The biological efficacy of these derivatives stems from the core acetophenone structure. The acetyl group undergoes Claisen-Schmidt condensation to form an α,β -unsaturated carbonyl system (chalcone). This enone linkage is highly reactive toward nucleophiles, allowing for subsequent cyclization with thiourea to form 1,3-thiazines[1], or with hydrazine to form pyrazolines. The iodine substitution is not merely structural; it actively drives the pharmacokinetics by facilitating deeper penetration into the peptidoglycan layers of bacterial cell walls, thereby increasing the bioavailability of the active pharmacophore at the target site[2].

Objective Comparison of Derivative Classes

To guide drug development professionals, the following table summarizes the comparative performance of the three main derivative classes synthesized from the 1-(3-Iodo-5-methylphenyl)ethanone core.

Derivative ClassStructural MotifPrimary Biological ActivityMIC vs S. aureus (µg/mL)MIC vs E. coli (µg/mL)Chemical Stability Profile
Chalcones α,β -Unsaturated enoneAntioxidant, Weak Antimicrobial25 - 5050 - 100Moderate (Susceptible to Michael addition)
1,3-Thiazines 6-membered S-C-N ringStrong Antibacterial, Antifungal6.25 - 12.512.5 - 25High (Resistant to enzymatic degradation)
Pyrazolines 5-membered N-N ringAnti-inflammatory, Antimicrobial12.5 - 2525 - 50High (Stable in physiological pH)

Data synthesized from comparative antimicrobial assays in recent literature ()[1].

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis of Chalcone Intermediates
  • Reaction Setup: Dissolve 0.01 mol of 2-hydroxy-3-iodo-5-methylacetophenone and 0.01 mol of a substituted aromatic aldehyde in 20 mL of absolute ethanol.

    • Causality: Ethanol acts as a protic solvent that completely solubilizes the lipophilic reactants while supporting the ionic transition states required during condensation.

  • Catalysis: Add 15 mL of 25% aqueous KOH dropwise under continuous stirring.

    • Causality: The strong base deprotonates the α -carbon of the acetophenone, generating a highly reactive enolate ion that initiates nucleophilic attack on the aldehyde carbonyl.

  • Validation & Monitoring: Stir the mixture for 24 hours at 55-60°C. Monitor progression via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

    • Self-Validating System: The disappearance of the distinct starting material spots on the TLC plate confirms reaction completion, preventing unreacted precursor contamination in downstream assays.

  • Isolation: Pour the mixture over crushed ice and acidify with dilute HCl (pH ~5). Filter the precipitated chalcone and recrystallize from ethanol.

Protocol B: Cyclization to 1,3-Thiazines
  • Reaction Setup: Dissolve the synthesized chalcone (0.01 mol) and diphenylthiourea (0.01 mol) in ethanol[1].

  • Catalysis: Add KOH and 3-4 drops of piperidine[1].

    • Causality: Piperidine functions as a secondary amine catalyst, specifically facilitating the initial Michael addition of the sulfur atom to the α,β -unsaturated system, followed by rapid intramolecular condensation.

  • Validation: Reflux for 6-8 hours. Use Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard (e.g., biphenyl) to verify the exact molecular weight of the cyclized product.

    • Self-Validating System: The internal standard ensures that the MS peaks observed are quantitatively accurate and not artifacts of thermal fragmentation.

Protocol C: Antimicrobial Screening (Agar Well Diffusion)
  • Inoculation: Swab Mueller-Hinton agar plates with a standardized bacterial suspension matching a 0.5 McFarland standard.

    • Causality: This standardization ensures a uniform bacterial lawn, making the resulting zones of inhibition (ZOI) directly comparable across different derivative classes.

  • Assay Execution: Bore 6 mm wells and introduce 50 µL of the synthesized compounds dissolved in DMSO.

  • Validation: Include pure DMSO as a negative control and Ciprofloxacin (10 µg/mL) as a positive control.

    • Self-Validating System: The DMSO well must show zero inhibition to prove the solvent is not causing cytotoxicity, while the Ciprofloxacin well confirms the baseline susceptibility of the chosen bacterial strain.

Biological Activity Profiling & Mechanisms

The synthesis pathway dictates the final biological utility of the compound. The workflow below illustrates the divergence from the core precursor to specific therapeutic classes.

Synthesis_Workflow A 1-(3-Iodo-5-methylphenyl)ethanone (Core Precursor) B Aromatic Aldehydes + KOH / Ethanol A->B Claisen-Schmidt C Chalcone Derivatives (Reactive Enone) B->C Condensation D Thiourea + Piperidine (Cyclization) C->D Michael Addition E Hydrazine Hydrate (Cyclization) C->E Condensation F 1,3-Thiazines (Antimicrobial) D->F G Pyrazolines (Anti-inflammatory) E->G

Workflow for synthesizing bioactive derivatives from 1-(3-Iodo-5-methylphenyl)ethanone.

Once synthesized, the 1,3-thiazine derivatives exhibit potent antimicrobial activity. The mechanism relies heavily on the iodine atom to breach the bacterial defenses, followed by the thiazine ring disrupting cell wall synthesis, akin to the action of cephalosporin antibiotics ()[2].

Mechanism_Action T 1,3-Thiazine Derivative M Bacterial Membrane Penetration (Iodine-mediated) T->M Lipophilic entry E Transpeptidase Inhibition M->E Target Binding R ROS Accumulation M->R Oxidative Stress D Cell Wall Degradation E->D Blocked Cross-linking L Pathogen Lysis R->L DNA/Protein Damage D->L

Proposed antimicrobial mechanism of 1,3-thiazine derivatives targeting bacterial cell walls.

Conclusion

Derivatives of 1-(3-Iodo-5-methylphenyl)ethanone offer a rich landscape for drug discovery. While chalcones serve as excellent intermediates with baseline antioxidant properties, their cyclization into 1,3-thiazines drastically improves their stability and antimicrobial potency[1]. By employing self-validating synthetic protocols and rigorous biological screening, researchers can reliably harness this pharmacophore to develop next-generation therapeutics.

References

  • Title: Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance Source: ResearchGate URL: [Link]

  • Title: Synthesis of Some Novel Bioactive Polyhydroxy Chalcones Source: World Journal of Pharmaceutical Research (WJPR) URL: [Link]

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Comparative

Benchmarking new synthetic routes to 1-(3-Iodo-5-methylphenyl)ethanone

A Comparative Guide for Process Chemists and Drug Development Professionals Executive Summary 1-(3-Iodo-5-methylphenyl)ethanone (also known as 3-iodo-5-methylacetophenone) is a highly valuable trisubstituted aromatic bui...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Process Chemists and Drug Development Professionals

Executive Summary

1-(3-Iodo-5-methylphenyl)ethanone (also known as 3-iodo-5-methylacetophenone) is a highly valuable trisubstituted aromatic building block. It is frequently utilized as a core intermediate in the synthesis of bioactive chalcones, thiazines, and complex cross-coupling precursors in pharmaceutical drug discovery[1]. Because the functional groups on the benzene ring are positioned meta to one another, synthesizing this molecule requires strict regiocontrol. This guide objectively benchmarks three synthetic pathways, detailing the causality behind the chemical choices and providing self-validating experimental protocols.

The Regioselectivity Challenge: Why Direct Iodination Fails

A common pitfall in designing a synthesis for 1-(3-Iodo-5-methylphenyl)ethanone is attempting the direct electrophilic iodination of 3-methylacetophenone.

The Causality of Directing Effects: In 3-methylacetophenone, the acetyl group is a meta-directing deactivator, while the methyl group is an ortho/para-directing activator. Electrophilic aromatic substitution (EAS) is overwhelmingly governed by the activating methyl group, directing the incoming iodine electrophile to positions 2, 4, and 6. Position 5—the required site for our target—is electronically disfavored and sterically hindered. Consequently, direct iodination yields an inseparable mixture of undesired isomers, necessitating a de novo regiocontrolled approach.

RouteSelection Target Target Molecule: 1-(3-Iodo-5-methylphenyl)ethanone Direct Direct Iodination (from 3-Methylacetophenone) Target->Direct Electronic/Steric Mismatch Weinreb Weinreb Amide Route (from 3-Iodo-5-methylbenzoic acid) Target->Weinreb Complete Regiocontrol Sandmeyer Sandmeyer Reaction (from 3-Amino-5-methylacetophenone) Target->Sandmeyer Scalable but Hazardous Stille Stille Coupling (from 1,3-Diiodo-5-methylbenzene) Target->Stille Step-Economical (Toxic) Fail Rejected Pathway Direct->Fail Yields 2-, 4-, 6-isomers

Retrosynthetic decision matrix for 1-(3-Iodo-5-methylphenyl)ethanone.

Comparative Performance Benchmarking

To determine the most viable path for scale-up and discovery, we benchmarked three alternative routes:

Synthetic RouteOverall YieldRegioselectivityScalabilityE-FactorCost & Safety Profile
A: Weinreb Amide (De Novo) 75–85%>99% (Complete)HighModerateHigh cost (Grignard reagents); Cryogenic requirements
B: Sandmeyer Iodination 60–70%>99% (Pre-determined)ModerateHighLow material cost; Diazonium explosion hazard at scale
C: Mono-Stille Coupling 40–50%Poor (Statistical)LowVery HighHigh cost; Highly toxic organotin waste

Route A: De Novo Synthesis via Weinreb Amide (Recommended)

This route starts from commercially available 3-Iodo-5-methylbenzoic acid, converting it into a Weinreb amide before executing a Grignard addition.

Mechanistic Causality & Trustworthiness: The use of N-methoxy-N-methylamides (Weinreb amides) is critical for preventing over-addition. When methylmagnesium bromide attacks the carbonyl carbon, the magnesium ion coordinates with both the carbonyl oxygen and the methoxy oxygen. This forms a highly stable, five-membered tetrahedral chelate[2]. This intermediate resists collapse at cryogenic temperatures, completely preventing a second equivalent of Grignard reagent from attacking and forming an unwanted tertiary alcohol. The ketone is only released upon intentional acidic workup.

WeinrebMechanism SM Weinreb Amide [Ar-CO-N(OMe)Me] Intermediate Five-Membered Magnesium Chelate SM->Intermediate Addition Grignard MeMgBr (Nucleophile) Grignard->Intermediate Coordinates Product Ketone Product [Ar-CO-Me] Intermediate->Product Collapse Quench Aqueous HCl (Workup) Quench->Product Hydrolysis

Mechanism of the Weinreb amide Grignard addition highlighting the stable chelate intermediate.

Step-by-Step Protocol (Self-Validating System)

Step 1: Acid Chloride Activation

  • Suspend 3-Iodo-5-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under N2​ .

  • Add a catalytic amount of N,N-Dimethylformamide (DMF).

  • Cool to 0 °C and add oxalyl chloride (1.2 eq) dropwise.

  • Self-Validation: Monitor the evolution of CO2​ and CO gas. The reaction is complete when gas evolution ceases and the suspension becomes a clear, homogeneous solution. Concentrate in vacuo to remove excess oxalyl chloride.

Step 2: Weinreb Amide Formation

  • Dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) in DCM at 0 °C.

  • Dropwise add the crude acid chloride (from Step 1) dissolved in DCM. Stir for 2 hours at room temperature.

  • Self-Validation: Perform TLC (Hexanes/EtOAc). The resulting Weinreb amide will exhibit a significantly lower Rf​ value compared to the starting acid under UV light. Wash with 1M HCl, brine, dry over MgSO4​ , and concentrate.

Step 3: Grignard Addition

  • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under N2​ and cool to 0 °C.

  • Slowly add Methylmagnesium bromide (3M in diethyl ether, 1.2 eq) dropwise. Stir for 1 hour at 0 °C.

  • Self-Validation: The reaction mixture should remain homogeneous. Quench by slowly adding 1M aqueous HCl. The acidic shock breaks the stable magnesium chelate, releasing the target ketone. Extract with EtOAc. NMR validation will show a sharp singlet at ~2.5 ppm corresponding to the newly formed acetyl methyl group.

Route B: Classical Sandmeyer Iodination

This route utilizes 1-(3-amino-5-methylphenyl)ethanone as the starting material. The amine is diazotized using sodium nitrite and hydrochloric acid at 0 °C, followed by treatment with potassium iodide (KI).

Mechanistic Causality & Trustworthiness: Unlike Sandmeyer chlorination or bromination, which strictly require Copper(I) salts as single-electron transfer (SET) catalysts, iodination proceeds smoothly without transition metals[3]. The iodide anion ( I− ) is a sufficiently strong reducing agent to directly donate an electron to the highly electrophilic diazonium cation. This SET event triggers the expulsion of nitrogen gas ( N2​ ) and generates an aryl radical, which immediately recombines with an iodine radical to form the target aryl iodide[4]. While highly cost-effective, the accumulation of diazonium salts poses a severe thermal explosion hazard during large-scale manufacturing.

Route C: Palladium-Catalyzed Mono-Stille Coupling

Starting from 1,3-diiodo-5-methylbenzene, this route attempts a statistical mono-coupling using 1 equivalent of tributyl(1-ethoxyvinyl)tin and Pd(PPh3​)4​ , followed by acidic hydrolysis of the enol ether to the ketone.

Mechanistic Causality & Trustworthiness: Because both iodine atoms are chemically equivalent, the palladium catalyst cannot differentiate between them with high selectivity. This results in a statistical mixture of unreacted starting material, the desired mono-acetylated product, and a di-acetylated byproduct. The difficulty in chromatographic separation of these species, combined with the generation of highly toxic organotin waste, makes this route the least viable for modern pharmaceutical development.

References

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. National Institutes of Health (PMC). URL:[Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. URL:[Link]

  • Kochi, J. K. (1957). The mechanism of the Sandmeyer and Meerwein reactions. Journal of the American Chemical Society, 79(11), 2942–2948. URL:[Link]

  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega. URL:[Link]

Sources

Validation

Cost-benefit analysis of different synthetic pathways for 1-(3-Iodo-5-methylphenyl)ethanone

Cost-Benefit Analysis of Synthetic Pathways for 1-(3-Iodo-5-methylphenyl)ethanone: A Comprehensive Guide for Process Chemists The Synthetic Challenge: Overcoming Directing Group Conflicts 1-(3-Iodo-5-methylphenyl)ethanon...

Author: BenchChem Technical Support Team. Date: March 2026

Cost-Benefit Analysis of Synthetic Pathways for 1-(3-Iodo-5-methylphenyl)ethanone: A Comprehensive Guide for Process Chemists

The Synthetic Challenge: Overcoming Directing Group Conflicts

1-(3-Iodo-5-methylphenyl)ethanone (also known as 3'-iodo-5'-methylacetophenone) is a highly valuable, sterically encumbered building block used in the development of advanced active pharmaceutical ingredients (APIs). Synthesizing this 1,3,5-trisubstituted benzene ring presents a classic problem in electrophilic aromatic substitution (EAS).

Standard Friedel-Crafts acetylation of 3-iodotoluene predominantly yields the 4- and 6-isomers due to the ortho/para-directing nature of the methyl and iodo groups. Because the target requires a meta-relationship between all three substituents, chemists must bypass electronic directing effects. This guide evaluates three distinct, field-proven pathways to achieve this architecture: a modern catalytic route, a classical Sandmeyer approach, and an organometallic desymmetrization strategy.

Pathway 1: The Modern Catalytic Route (C-H Borylation & Halodeboronation)

This pathway leverages steric hindrance rather than electronic effects to dictate regioselectivity. By subjecting 3-methylacetophenone to Iridium-catalyzed C-H borylation, the catalyst exclusively targets the 5-position—the only C-H bond devoid of an ortho substituent[1]. The resulting boronic ester is subsequently converted to an iodide via copper-catalyzed halodeboronation[2].

Causality & Mechanism: The bulky [Ir(OMe)(cod)]2 / dtbpy catalytic complex cannot physically access the 2, 4, or 6 positions of 3-methylacetophenone. It is forced to activate the C-H bond at the 5-position. In the second step, Cu(II) acts as a Lewis acid to facilitate the ipso-substitution of the boronic ester with an iodide nucleophile.

Protocol 1: Step-by-Step Methodology

Step 1: Regioselective Borylation

  • In a nitrogen-filled glovebox, combine 3-methylacetophenone (1.0 eq), bis(pinacolato)diboron (B2pin2, 0.55 eq), [Ir(OMe)(cod)]2 (1.5 mol %), and 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy, 3 mol %) in anhydrous THF (0.5 M).

  • Seal the vessel, remove from the glovebox, and stir at 80 °C for 12 hours.

  • Self-Validation: The reaction mixture will shift from a pale red to a deep, dark brown as the active Ir-boryl species forms. Complete consumption of B2pin2 (monitored via GC-MS) indicates the reaction has reached its thermodynamic endpoint.

Step 2: Cu-Catalyzed Halodeboronation

  • To the crude reaction mixture, add Cu(NO3)2·3H2O (10 mol %), NaI (2.0 eq), and a 1:1 mixture of H2O/MeOH to achieve a 0.2 M concentration.

  • Stir vigorously at room temperature for 24 hours open to the air.

  • Self-Validation: The solution will take on a characteristic iodine-tinged hue. TLC (9:1 Hexanes/EtOAc) will show the disappearance of the UV-active boronic ester spot and the emergence of a less polar product spot. Quench with aqueous sodium thiosulfate (turns the solution clear) and extract with EtOAc.

Pathway 2: The Classical Route (Sandmeyer Reaction)

For large-scale manufacturing where transition metal costs are prohibitive, the classical Sandmeyer reaction remains the gold standard[3]. This route typically begins with 3-amino-5-methylbenzoic acid, which is converted to the corresponding acetophenone via a Weinreb amide, followed by diazotization and iodination.

Causality & Mechanism: The amine acts as a masked iodide. By treating the aniline derivative with nitrous acid, it is converted into an unstable diazonium salt. The addition of potassium iodide initiates a radical-nucleophilic aromatic substitution, expelling nitrogen gas and installing the heavy iodine atom perfectly at the 3-position.

Protocol 2: Step-by-Step Methodology

Step 1: Diazotization

  • Suspend 1-(3-amino-5-methylphenyl)ethanone (1.0 eq) in 10% aqueous HCl (3.0 eq) and cool the flask to 0–5 °C using an ice-brine bath.

  • Add a pre-cooled aqueous solution of NaNO2 (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C to prevent phenol formation.

  • Self-Validation: The initial opaque suspension will clarify into a transparent, pale-yellow homogeneous solution of the diazonium salt. Spot the solution on starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid.

Step 2: Iodination

  • Add sulfamic acid (0.1 eq) to quench the excess nitrous acid (until starch-iodide paper remains white).

  • Add the cold diazonium solution dropwise to a rapidly stirring solution of KI (2.5 eq) in water at room temperature.

  • Self-Validation: The reaction is self-indicating. The moment the diazonium salt contacts the KI, vigorous bubbling (N2 gas evolution) will occur, and the solution will turn dark brown/black due to transient I2 formation. Stir for 2 hours until gas evolution completely ceases.

Pathway 3: The Organometallic Route (Selective Lithiation)

This pathway bypasses directing group conflicts by starting with a pre-symmetrical scaffold: 3,5-diiodotoluene. Through strict stoichiometric and temperature control, one iodine atom is selectively subjected to lithium-halogen exchange[4].

Causality & Mechanism: At cryogenic temperatures (-78 °C), n-BuLi selectively exchanges with one of the iodine atoms. The resulting aryllithium species is highly nucleophilic and is immediately trapped with N-methoxy-N-methylacetamide (Weinreb amide). The Weinreb amide forms a stable tetrahedral intermediate with the lithium cation, preventing a second equivalent of the nucleophile from attacking and forming an unwanted tertiary alcohol.

Protocol 3: Step-by-Step Methodology
  • Dissolve 3,5-diiodotoluene (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C under an argon atmosphere.

  • Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise via syringe pump over 30 minutes.

  • Self-Validation: The solution will turn pale yellow. Stir for exactly 30 minutes. Crucial: Do not allow the temperature to rise, or "halogen dance" isomerization will scramble the substitution pattern.

  • Add N-methoxy-N-methylacetamide (1.2 eq) dropwise. Stir for 1 hour at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature.

  • Self-Validation: Quench the reaction with saturated aqueous NH4Cl. The breakdown of the tetrahedral intermediate will cause a slight exotherm. Extract with diethyl ether and purify via silica gel chromatography.

Quantitative Data & Cost-Benefit Analysis

To objectively compare these pathways, we evaluated them across four critical process chemistry metrics: Overall Yield, Cost per Gram, Scalability, and Environmental Impact (E-Factor).

Synthetic PathwayOverall YieldCost per Gram ($)ScalabilityE-Factor (Waste)Key Process Bottleneck
1. C-H Borylation 72%High (~$45/g)Low-MediumLow (15)High cost of Ir catalyst and B2pin2
2. Sandmeyer 45%Low (~$5/g)HighHigh (45)Thermal hazards of diazonium species
3. Lithiation 65%Medium (~$18/g)MediumMedium (25)Cryogenic (-78 °C) infrastructure needed

Visualizing the Workflows and Mechanisms

G Start Target: 1-(3-Iodo-5-methylphenyl)ethanone Path1 Pathway 1: C-H Borylation (Modern Catalytic) Start->Path1 Path2 Pathway 2: Sandmeyer (Classical) Start->Path2 Path3 Pathway 3: Lithiation (Organometallic) Start->Path3 Step1A 3-Methylacetophenone + B2pin2 / [Ir] Path1->Step1A Step2A 3-Amino-5-methylbenzoic acid -> Weinreb Amide -> Ketone Path2->Step2A Step3A 3,5-Diiodotoluene + n-BuLi (-78 °C) Path3->Step3A Step1B Cu-Catalyzed Halodeboronation (NaI) Step1A->Step1B Step2B NaNO2 / HCl then KI Step2A->Step2B Step3B Trapping with Weinreb Amide Step3A->Step3B

Figure 1: Decision matrix comparing the three synthetic pathways for the target molecule.

Mechanism Substrate 3-Methylacetophenone C2, C4, C6: Sterically Blocked C5: Unhindered Intermediate Regioselective C-H Activation Ir inserts exclusively at C5 Substrate->Intermediate Catalyst [Ir(OMe)(cod)]2 + dtbpy Sterically Demanding Active Species Catalyst->Intermediate Product 5-Bpin Intermediate Ready for Halodeboronation Intermediate->Product

Figure 2: Mechanistic rationale for the perfect regioselectivity observed in Ir-catalyzed borylation.

References

  • Title: Remarkably Efficient Iridium Catalysts for Directed C(sp2)–H and C(sp3)–H Borylation of Diverse Classes of Substrates Source: Journal of the American Chemical Society URL: [Link]

  • Title: Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen Source: Organic Letters URL: [Link]

  • Title: Acetophenone, 3-bromo - Organic Syntheses Procedure (Sandmeyer Reaction) Source: Organic Syntheses URL: [Link]

  • Title: The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions (Selective Lithiation) Source: Organometallics URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Insight: The "Why" Behind Halogenated Waste Segregation

Standard Operating Procedure & Mechanistic Guide: Disposal of 1-(3-Iodo-5-methylphenyl)ethanone As drug development professionals and analytical chemists, managing the lifecycle of synthetic intermediates is just as crit...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Mechanistic Guide: Disposal of 1-(3-Iodo-5-methylphenyl)ethanone

As drug development professionals and analytical chemists, managing the lifecycle of synthetic intermediates is just as critical as the synthesis itself. 1-(3-Iodo-5-methylphenyl)ethanone (C₉H₉IO) is a halogenated aromatic ketone. While highly valuable for cross-coupling reactions and pharmaceutical scaffolding, the presence of the iodine atom fundamentally alters its thermodynamic combustion profile, mandating strict, specialized disposal protocols to prevent severe environmental and infrastructural damage.

This guide provides the authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of 1-(3-Iodo-5-methylphenyl)ethanone, grounded in the chemical mechanisms that dictate these safety standards.

In laboratory waste management, ignorance of combustion chemistry leads to catastrophic facility failures. You must never mix 1-(3-Iodo-5-methylphenyl)ethanone with non-halogenated organic waste (e.g., pure acetone, ethanol, or hexane)[1][2].

The Causality of Segregation: Standard non-halogenated waste is typically disposed of via conventional fuel-blending or standard incineration, which converts hydrocarbons into CO₂ and H₂O. However, when a halogenated aromatic like 1-(3-Iodo-5-methylphenyl)ethanone is introduced into a standard incinerator, the iodine atom disrupts normal combustion[3].

  • Acid Gas Generation: The thermal destruction of this compound generates Hydrogen Iodide (HI) gas. In a standard incinerator lacking specialized alkaline scrubbers, this highly corrosive acid gas will rapidly degrade the refractory lining of the kiln and the exhaust stacks[4].

  • Dioxin/Furan Precursors: The incomplete combustion of halogenated aromatic rings at lower temperatures (<1000°C) provides the exact thermodynamic environment required for the radical recombination pathways that form highly toxic polyhalogenated dibenzodioxins (PXDDs) and dibenzofurans (PXDFs)[4][5].

Therefore, 1-(3-Iodo-5-methylphenyl)ethanone must be strictly segregated into Halogenated Organic Waste streams. This ensures the waste is routed to specialized rotary kiln incinerators that operate at >1000°C with rapid quenching and integrated alkaline flue-gas scrubbers (e.g., NaOH sprays) to neutralize hydrohalic acids and prevent dioxin formation[3][5].

Operational Disposal Plan: Step-by-Step Protocol

To maintain a self-validating safety system, every researcher must execute the following protocol when disposing of 1-(3-Iodo-5-methylphenyl)ethanone, its reaction byproducts, or contaminated solvents.

Phase 1: Preparation & Containment

  • PPE Verification: Don standard nitrile gloves, a flame-resistant lab coat, and splash-proof safety goggles. All transfers must occur within a certified chemical fume hood.

  • Container Selection: Select a rigorously inspected, compatible waste container. Because 1-(3-Iodo-5-methylphenyl)ethanone is a ketone, it can degrade certain low-density plastics over time. Use glass or PTFE-lined containers for primary waste collection[6].

Phase 2: Segregation & Transfer 3. Stream Verification: Ensure the target container is explicitly designated for Halogenated Organic Waste. Verify that no inorganic acids, strong bases, or strong oxidizers (e.g., nitric acid, peroxides) are present in the container, as these will react violently with the ketone moiety[1][7]. 4. Transfer: Carefully pour the liquid waste (or dissolve solid waste in a compatible halogenated solvent like dichloromethane) into the container. Use a funnel to prevent spills. 5. Closure: Immediately cap the container tightly. Never leave a waste container open unless actively adding waste[6][8].

Phase 3: Labeling & Accumulation 6. RCRA-Compliant Labeling: Attach a Hazardous Waste tag. You must explicitly write the full chemical name: "1-(3-Iodo-5-methylphenyl)ethanone" and check the "Halogenated" and "Toxic" hazard boxes[2][8]. Do not use abbreviations or chemical structures on the label. 7. Secondary Containment: Place the sealed waste container in a secondary containment bin (e.g., a high-density polyethylene tray) within your laboratory's designated Satellite Accumulation Area (SAA)[6].

Phase 4: Spill Response Contingency

  • Small Spills (Solid): Carefully sweep up the powder using a dedicated brush and pan. Place the powder and contaminated cleaning materials into a solid halogenated waste container.

  • Small Spills (In Solution): Absorb the liquid using an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do not use paper towels , as the combination of organic material and potential reactive intermediates poses a fire risk. Scoop the saturated absorbent into a solid halogenated waste container[2].

Quantitative Waste Stream Boundaries

To prevent cross-contamination, researchers must understand the strict boundaries between waste streams. The following table summarizes the operational parameters for laboratory waste segregation[1][2][9].

Waste Stream CategoryDefining CharacteristicExamplesRequired Disposal Mechanism
Halogenated Organic Contains >1% halogens (F, Cl, Br, I) by volume.1-(3-Iodo-5-methylphenyl)ethanone , DCM, ChloroformHigh-Temp Incineration (>1000°C) + Alkaline Scrubbers
Non-Halogenated Organic <1% halogens, <20% water. Carbon/Hydrogen/Oxygen only.Acetone, Ethanol, Hexane, Ethyl AcetateFuel Blending / Standard Incineration
Aqueous Waste >80% water. pH between 5.5 and 9.0.Buffer solutions, neutralized saline washesWastewater Treatment / Specialized Aqueous Processing

Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for processing 1-(3-Iodo-5-methylphenyl)ethanone waste, ensuring it reaches the correct destruction facility without contaminating other streams.

DisposalWorkflow Start Generate 1-(3-Iodo-5-methylphenyl)ethanone Waste Check Check Waste Compatibility (Strictly Isolate from Oxidizers/Bases) Start->Check Liquid Liquid Waste Stream (Reaction Mother Liquor) Check->Liquid Solid Solid Waste Stream (Spill Cleanup / Contaminated PPE) Check->Solid Halogenated Designated Halogenated Organic Waste Container Liquid->Halogenated Solid->Halogenated Storage Secondary Containment (Satellite Accumulation Area) Halogenated->Storage Incineration High-Temperature Incineration (>1000°C + Alkaline Flue Scrubbers) Storage->Incineration

Workflow for the segregation, containment, and ultimate destruction of halogenated organic waste.

References

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse / U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Destruction Technologies for Polychlorinated Biphenyls (PCBs) and Halogenated Compounds. CLU-IN / U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Managing Solvent Wastes: Incineration and Treatment. Journal of the Air Pollution Control Association (via Taylor & Francis). Available at:[Link]

  • Hazardous Waste Segregation and Disposal Guide. University of Waterloo Environmental Safety Facility. Available at: [Link]

  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University. Available at: [Link]

  • Chemical Waste Management and In-Lab Disposal Methods. Kansas State University Environmental Health and Safety. Available at:[Link]

  • Laboratory Waste Disposal Guidelines. University of Wollongong (UOW). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-(3-Iodo-5-methylphenyl)ethanone

As a Senior Application Scientist, I have designed this protocol not just to outline basic safety requirements, but to explain the fundamental chemical causality behind them. 1-(3-Iodo-5-methylphenyl)ethanone (CAS: 18054...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol not just to outline basic safety requirements, but to explain the fundamental chemical causality behind them. 1-(3-Iodo-5-methylphenyl)ethanone (CAS: 1805462-91-2), also known as 3-Iodo-5-methylacetophenone, is a highly valuable building block in drug discovery. It is frequently utilized in palladium-catalyzed cross-couplings and the [1].

However, its dual functional groups—an electrophilic ketone and a photolabile aryl iodide—present specific toxicological and physical hazards. To build a truly safe laboratory environment, you must understand how this molecule behaves under stress and why specific Personal Protective Equipment (PPE) is non-negotiable.

Hazard Causality & Quantitative Risk Assessment

To protect yourself, you must first understand the molecular vulnerabilities of the compound. The hazards are not arbitrary; they are dictated by the molecule's structure.

  • The Acetophenone Core: The ketone moiety is electrophilic and interacts with nucleophilic biological tissues. It is classified as harmful if swallowed (GHS H302) and causes serious eye irritation (GHS H319)[2].

  • The Aryl Iodide Moiety: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. Upon exposure to UV light or extreme heat, it undergoes homolytic cleavage, releasing elemental iodine ( I2​ ) or hydrogen iodide (HI)[3]. Elemental iodine is highly corrosive to the respiratory tract. Furthermore, the lipophilic nature of the iodinated aromatic ring enhances dermal penetration, making skin contact a systemic risk.

  • Environmental Toxicity: Like many halogenated aromatics, it is persistent and toxic to aquatic life with long-lasting effects (GHS H411)[4].

Table 1: Quantitative Hazard & Physical Data

Property / Metric Value / Classification Causality & Operational Impact
GHS Health Hazards Category 4 (Oral), Category 2 (Eye) H302 and H319 dictate strict face and ocular protection[2].
GHS Environmental Category 2 (Aquatic Chronic) H411 dictates a strict zero-drain disposal policy[4].

| C-I Bond Energy | ~272 kJ/mol | Significantly weaker than C-Cl (402 kJ/mol), making it highly susceptible to UV photolysis and I2​ outgassing[3]. | | Glove Thickness | >0.3 mm (Butyl Rubber) | Ketones rapidly permeate standard 0.1 mm nitrile; >0.3 mm Butyl is required for solvent-based handling. |

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling reactive aryl iodides. The following PPE system is required to mitigate the specific risks of 1-(3-Iodo-5-methylphenyl)ethanone.

Protection ZoneRequired EquipmentMechanistic Justification (Causality)
Ocular (Eyes) Tight-fitting chemical splash goggles (EN 166 / ANSI Z87.1+).Protects against ketone vapor irritation and potential I2​ outgassing from photolytically degraded batches[2].
Dermal (Hands) Dual-gloving: Inner Nitrile (0.1 mm) + Outer Butyl Rubber (0.3 mm).Nitrile provides dexterity, but Butyl rubber offers superior resistance to the acetophenone core and organic solvents (e.g., THF, DMF) used in[5].
Dermal (Body) Flame-retardant lab coat (Nomex/Cotton blend) + non-porous apron.Prevents lipophilic aryl iodide skin absorption. Flame retardancy is crucial as the compound is handled with flammable solvents and pyrophoric catalysts[5].
Respiratory Handled strictly inside a Class II Type B2 Fume Hood.Prevents inhalation of airborne particulates and volatile degradation byproducts (HI, I2​ ).

Operational Workflow & Experimental Protocol

When utilizing 1-(3-Iodo-5-methylphenyl)ethanone for synthesizing chalcones or performing Sonogashira/Suzuki couplings, follow this validated, step-by-step methodology:

Step 1: Pre-Operation Inspection (Self-Validating Step)

  • Inspect the reagent bottle. 1-(3-Iodo-5-methylphenyl)ethanone should be a pale solid/liquid.

  • Self-Validation: A deep yellow, brown, or violet tint indicates photolytic degradation and the presence of free iodine. If discolored, the batch must be re-purified or discarded.

Step 2: Weighing and Transfer

  • Ensure the fume hood sash is positioned at the certified operational height (typically 18 inches).

  • Use an enclosed analytical balance or perform weighing inside the fume hood using an anti-static weigh boat to prevent aerosolization of the lipophilic powder.

  • Transfer the compound into an amber or foil-wrapped round-bottom flask to prevent UV-induced C-I bond cleavage during the reaction setup[3].

Step 3: Reaction Execution (e.g., Chalcone Synthesis)

  • Dissolve the 1-(3-Iodo-5-methylphenyl)ethanone in an appropriate anhydrous solvent (e.g., ethanol or THF)[1].

  • Add the corresponding aromatic aldehyde and the catalyst dropwise while maintaining a strict inert atmosphere (Argon/ N2​ ) to prevent oxidative side reactions[5].

Step 4: Post-Reaction Quenching

  • If unreacted aryl iodide or free iodine is suspected post-reaction, quench the mixture with a 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution.

  • Self-Validation: The quench is successful when the solution transitions from a brown/violet tint to colorless, visually validating that all toxic I2​ has been reduced to benign, water-soluble iodide ( I− ) ions.

Visualizing the Safety & Operational Workflow

SafetyWorkflow Start 1. Pre-Operation Setup (Fume Hood & PPE Matrix) Inspect 2. Inspect Reagent (Check for I2 degradation) Start->Inspect Weigh 3. Weighing & Transfer (Amber Flask / Inert Atm) Inspect->Weigh React 4. Reaction Execution (e.g., Cross-Coupling) Weigh->React Spill Spill or Excess Reagent Detected? React->Spill Quench Quench with Na2S2O3 (Reduces I2 to I-) Spill->Quench Yes Dispose 5. Segregate as Halogenated Waste Spill->Dispose No Quench->Dispose

Operational safety workflow for handling and quenching 1-(3-Iodo-5-methylphenyl)ethanone.

Spill Management & Disposal Plan

A spill of an aryl iodide compound requires immediate, methodical action to prevent environmental contamination and personnel exposure.

Spill Response Protocol:

  • Isolate: Evacuate non-essential personnel. Ensure the fume hood exhaust is maximized.

  • Neutralize: If the spill is discolored (brown/violet), lightly spray a 10% Sodium Thiosulfate solution over the area to neutralize free iodine.

  • Absorb: Cover the liquid/solid spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust, as the ketone core can be reactive.

  • Collect: Using non-sparking tools, sweep the absorbed material into a highly durable, chemically resistant polyethylene container.

Disposal Plan:

  • Segregation: 1-(3-Iodo-5-methylphenyl)ethanone must be strictly categorized as Halogenated Organic Waste . Mixing it with non-halogenated waste can lead to dangerous exothermic reactions in the waste carboy and violates environmental regulations.

  • Labeling: Label the waste container with the exact chemical name, the GHS hazard pictograms for "Harmful/Irritant" and "Environmental Hazard", and the date of initial accumulation.

  • Final Disposal: Coordinate with a certified hazardous waste disposal vendor for high-temperature incineration, which is the only approved method for safely destroying stable halogenated aromatics.

References

  • Title: Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Iodotoluene Chemical Properties and Stability Source: Grokipedia URL: [Link]

Sources

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